molecular formula C55H98NO10P B15547646 PChemsPC

PChemsPC

Katalognummer: B15547646
Molekulargewicht: 964.3 g/mol
InChI-Schlüssel: QFPQHJPAWCNJAS-PINZIILHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PChemsPC is a useful research compound. Its molecular formula is C55H98NO10P and its molecular weight is 964.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C55H98NO10P

Molekulargewicht

964.3 g/mol

IUPAC-Name

[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C55H98NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-26-51(57)62-40-46(41-64-67(60,61)63-38-37-56(7,8)9)66-53(59)32-31-52(58)65-45-33-35-54(5)44(39-45)27-28-47-49-30-29-48(43(4)25-23-24-42(2)3)55(49,6)36-34-50(47)54/h27,42-43,45-50H,10-26,28-41H2,1-9H3/t43-,45+,46-,47+,48-,49+,50+,54+,55-/m1/s1

InChI-Schlüssel

QFPQHJPAWCNJAS-PINZIILHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Stability of PChemsPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PChemsPC (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a sterol-modified phospholipid, a hybrid molecule combining features of both cholesterol and phospholipids.[1][2] These chimeras are designed to offer improved biomembrane properties.[3] Specifically, they stabilize lipid bilayers and do not exchange between membranes as readily as free cholesterol.[3][4] This characteristic makes this compound a valuable tool for biophysical membrane studies and for enhancing liposomal drug delivery, particularly to organs that tend to extract cholesterol from bilayers, such as the skin, lungs, or blood. By incorporating cholesterol directly into the phospholipid structure, this compound helps to reduce the permeability of the lipid bilayer, organize phospholipid chains, and prevent undesirable phase transitions, thereby improving vesicle stability.

This document provides a comprehensive overview of the core chemical properties and stability profile of this compound, presenting key data in structured tables, outlining experimental methodologies, and visualizing relevant concepts to support its application in research and drug development.

Core Chemical Properties

The fundamental physicochemical properties of this compound define its behavior in various systems. Key identifiers and properties are summarized below.

Physicochemical Data

The structural and physical properties of this compound are essential for its application in formulation and biophysical studies.

PropertyValueSource
Full Chemical Name 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine
Synonym(s) PCholPC
CAS Number 155401-40-4
Molecular Formula C₅₅H₉₈NO₁₀P
Formula Weight 964.341 g/mol
Exact Mass 963.693 g/mol
Physical Form Powder
Purity >99% (by TLC)
Percent Composition C: 68.50%, H: 10.24%, N: 1.45%, O: 16.59%, P: 3.21%
Solubility Profile

The solubility of this compound is critical for its handling, formulation, and delivery. As a phospholipid-based molecule, it is expected to be soluble in chlorinated solvents and poorly soluble in aqueous solutions, where it will instead form lipid aggregates like micelles or liposomes.

Note: Quantitative public data on the solubility of this compound in specific solvents is limited. The following is a typical qualitative profile for similar large amphipathic lipids.

SolventExpected SolubilityNotes
Chloroform (B151607) SolubleA common solvent for dissolving and handling lipids.
Dichloromethane SolubleSimilar to chloroform for initial dissolution.
Methanol Sparingly SolubleMay require co-solvents for full dissolution.
Ethanol Sparingly SolubleOften used in liposome (B1194612) preparation methods.
Water InsolubleForms aggregates (e.g., vesicles, liposomes) upon hydration.
PBS (pH 7.4) InsolubleForms stable lipid bilayers in aqueous buffers.

Stability Profile

The stability of this compound is a key advantage in its applications, particularly in drug delivery systems where shelf-life and in-vivo integrity are paramount.

Storage and Handling

Proper storage is crucial to prevent degradation of this compound.

ConditionRecommendationRationale
Temperature -20°C
Atmosphere Store under an inert gas (e.g., Argon)To prevent oxidation of the unsaturated fatty acid chains.
Light Exposure Protect from lightTo prevent photo-oxidation.
Moisture Store in a desiccated environmentThe material is hygroscopic and can degrade via hydrolysis.
Shipping Shipped in dry ice

The manufacturer states a stability of at least one year when stored correctly at -20°C.

Chemical Stability

This compound, like other phospholipids, is susceptible to degradation through two primary pathways:

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can be cleaved, releasing the palmitoyl (B13399708) and cholesterylhemisuccinoyl chains, respectively. This process is accelerated at non-neutral pH.

  • Oxidation: Although the palmitoyl chain is saturated, other components or impurities could be susceptible to oxidation. Storing under inert gas is a standard precaution.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing data. The following are representative protocols relevant to the characterization of this compound.

Protocol: Liposome Formation by Thin-Film Hydration

This standard method is used to prepare liposomes from this compound for biophysical studies or as drug delivery vehicles.

Methodology:

  • Dissolution: Dissolve this compound powder and any other lipid components (e.g., helper lipids, fluorescent probes) in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, uniform lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 4 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing. This process hydrates the lipid film, causing it to swell and self-assemble into multilamellar vesicles (MLVs).

  • Size Extrusion (Optional): To produce unilamellar vesicles of a defined size, sonicate the MLV suspension or subject it to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol: Stability Assessment by Fluorophore Leakage Assay

This assay assesses the integrity and stability of liposomes made from this compound by measuring the release of an encapsulated fluorescent dye over time.

Methodology:

  • Encapsulation: Prepare liposomes using the thin-film hydration method (Protocol 4.1), using a concentrated solution of a self-quenching fluorescent dye (e.g., carboxyfluorescein) as the hydration buffer.

  • Purification: Remove the unencapsulated dye from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column), eluting with an iso-osmotic buffer.

  • Incubation: Aliquot the purified liposome suspension and incubate under various stress conditions (e.g., different temperatures: 4°C, 25°C, 37°C; or in the presence of serum).

  • Fluorescence Measurement: At specified time points, measure the fluorescence intensity (Iₜ) of each sample using a fluorometer.

  • Maximum Leakage Determination: At the end of the experiment, add a lytic detergent (e.g., Triton X-100) to a control sample to disrupt the liposomes completely, causing 100% dye release. Measure this maximum fluorescence intensity (Iₘₐₓ).

  • Calculation: Calculate the percentage of dye leakage at each time point using the formula: % Leakage = (Iₜ - I₀) / (Iₘₐₓ - I₀) * 100 where I₀ is the initial fluorescence at time zero.

Visualizations: Pathways and Workflows

Diagrams help clarify complex relationships and processes involved in the application of this compound.

This compound in Liposomal Drug Delivery

The diagram below illustrates the conceptual advantage of using this compound in liposomes to enhance stability and prevent cholesterol extraction by blood components like lipoproteins.

G cluster_0 This compound-based Liposome cluster_2 Outcome PChemsPC_Lipo Liposome (this compound Bilayer) Drug Encapsulated Drug HDL HDL Particle PChemsPC_Lipo->HDL Stability Enhanced Bilayer Stability PChemsPC_Lipo->Stability Leads to Delivery Improved Drug Delivery Stability->Delivery

Caption: this compound enhances liposome stability by resisting cholesterol extraction in circulation.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in the fluorophore leakage assay described in Protocol 4.2.

G start Start prep Prepare Liposomes with Encapsulated Dye start->prep purify Purify Liposomes (Size Exclusion) prep->purify incubate Incubate under Stress Conditions purify->incubate measure Measure Fluorescence (Time Points) incubate->measure lyse Lyse Control for Max Fluorescence incubate->lyse analyze Calculate % Leakage measure->analyze lyse->analyze end_node End analyze->end_node

Caption: Workflow for assessing liposome stability via a fluorophore leakage assay.

References

Mechanism of action of PChemsPC in lipid bilayers.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has been conducted to gather information regarding a substance referred to as "PChemsPC" and its mechanism of action in lipid bilayers. Despite a comprehensive search of scientific databases and publicly available information, no compound or agent with this specific designation could be identified.

It is possible that "this compound" may be a novel or proprietary compound not yet documented in public literature, an internal code name for a substance, or a potential misspelling of another molecule. Without a clear identification of the substance, it is not possible to provide a detailed technical guide on its mechanism of action, summarize quantitative data, or outline experimental protocols as requested.

Researchers, scientists, and drug development professionals interested in the interaction of specific compounds with lipid bilayers are encouraged to provide the full, standard chemical name or any known aliases or publication references for the molecule of interest. This will enable a targeted and accurate retrieval of the necessary information to generate the requested in-depth guide, data tables, and visualizations.

An In-depth Technical Guide to the Solubility of PChemsPC in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (PChemsPC), a sterol-modified phospholipid of significant interest in drug delivery and membrane biophysics. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide offers a thorough analysis based on the solubility of its constituent molecules, cholesterol and phosphatidylcholine. Furthermore, it details generalized experimental protocols for determining phospholipid solubility and provides a logical framework for solubility assessment.

Introduction to this compound and its Importance

This compound is a synthetic phospholipid chimera that incorporates a cholesterol moiety covalently linked to a phosphatidylcholine backbone.[1] This unique structure imparts properties of both cholesterol and phospholipids (B1166683), offering advantages in the formation of stable liposomal bilayers.[1][2] Sterol-modified phospholipids like this compound are valuable in drug delivery systems as they can enhance the stability of liposomes and reduce the exchange of the sterol component with other membranes, a limitation observed with traditional cholesterol-containing liposomes.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its formulation into effective drug delivery vehicles, particularly during processes such as solvent injection or film hydration.[3]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine[1]
Synonyms PCholPC[1]
Molecular Formula C₅₅H₉₈NO₁₀P[1]
Molecular Weight 964.34 g/mol [1]
Physical Form Powder
Purity >99% (TLC)
Storage Temperature -20°C[1]

Qualitative Assessment of this compound Solubility

Given the absence of specific quantitative solubility data for this compound, its solubility profile in organic solvents can be inferred from the known solubilities of its primary components: a phosphatidylcholine moiety and a cholesterol moiety.

  • Phosphatidylcholine Solubility: Natural and synthetic phosphatidylcholines are generally soluble in chlorinated hydrocarbons (e.g., chloroform), alcohols (e.g., ethanol), and non-polar solvents like hexane (B92381).[3][4] The solubility in chloroform (B151607) is attributed to the formation of hydrogen bonds between the solvent and the phosphate (B84403) and carbonyl groups of the phospholipid.[5]

  • Cholesterol Solubility: Cholesterol exhibits solubility in a range of organic solvents. It is readily soluble in solvents such as chloroform, ethers, and to a lesser extent in alcohols like ethanol (B145695) and isopropanol, and ketones like acetone.[6][7] Its solubility generally increases with temperature.[8]

Based on these characteristics, it is anticipated that This compound will be most soluble in chlorinated solvents like chloroform and dichloromethane . It is also expected to have moderate to good solubility in alcohols such as ethanol and methanol , and potentially in mixtures of non-polar and polar aprotic solvents. Its large, amphiphilic nature suggests that it will have limited solubility in purely non-polar solvents like hexane and in highly polar aprotic solvents like acetonitrile.

Illustrative Solubility Data of Cholesterol

To provide a quantitative perspective, the following table summarizes the solubility of cholesterol in various organic solvents at 37°C, as this data is readily available and serves as a useful proxy for the sterol portion of this compound.

SolventSolubility ( g/100 mL) at 37°C
Chloroform> 25
Dichloromethane> 25
Pyridine> 25
Dioxane13.5
Carbon Tetrachloride8.0
Benzene7.5
Isopropanol4.89
Ethanol (95%)2.8
Acetone2.5
Methanol1.3
n-Hexane1.2
n-Heptane1.1

Data adapted from various literature sources on cholesterol solubility.[6][7][8]

Experimental Protocol for Determining Phospholipid Solubility

A robust and reliable method for determining the solubility of phospholipids like this compound is crucial for formulation development. A generalized protocol based on the principles of the shake-flask method coupled with a suitable analytical technique is outlined below.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound powder

  • High-purity organic solvents (e.g., chloroform, ethanol, methanol, etc.)

  • Scintillation vials or sealed glass tubes

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)) or a Phospholipid Assay Kit.[9]

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent any undissolved particles from being collected, pass the supernatant through a syringe filter into a clean, pre-weighed vial. Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

    • HPLC-ELSD/CAD: This is a common and reliable method for quantifying lipids. The mobile phase and column should be chosen based on the properties of this compound. A standard curve of known this compound concentrations must be prepared to quantify the unknown samples.

    • Phospholipid Assay: Commercially available phospholipid assay kits can also be used for quantification.[9] These assays are typically colorimetric or fluorometric.

  • Calculation of Solubility: Calculate the original concentration of this compound in the undissolved sample, taking into account the dilution factor. The resulting value represents the saturation solubility of this compound in the specific solvent at the tested temperature.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using HPLC-ELSD/CAD or Assay F->G H Calculate Saturation Solubility G->H G A Define Solvent Requirements for Formulation Process B Qualitative Solubility Screening (Small Scale) A->B C Select Promising Solvents/Co-solvent Systems B->C D Quantitative Solubility Determination (Shake-Flask Method) C->D E Generate Temperature-Solubility Profile D->E F Develop and Optimize Formulation Protocol E->F G Characterize Final Formulation (e.g., Liposome Size, Stability) F->G

References

In-Depth Technical Guide: Physicochemical Properties and Applications of PChemsPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (PChemsPC), a sterol-modified phospholipid. The document details its physicochemical properties, experimental protocols for its use in liposomal formulations, and its mechanism of action in enhancing bilayer stability for applications such as drug delivery.

Core Properties of this compound

This compound is a synthetic phospholipid where a cholesterol moiety is covalently attached to the glycerol (B35011) backbone. This unique structure imparts properties of both phospholipids (B1166683) and cholesterol, offering significant advantages in the formation of stable lipid bilayers.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Synonyms 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, PCholPC[1]
Molecular Formula C₅₅H₉₈NO₁₀P[1]
Molecular Weight 964.34 g/mol [1]
Exact Mass 963.693[1]
CAS Number 155401-40-4[1]
Purity >99%
Storage Temperature -20°C
Physical Form Powder
Percent Composition C: 68.50%, H: 10.24%, N: 1.45%, O: 16.59%, P: 3.21%

Mechanism of Action and Advantages in Lipid Bilayers

This compound is classified as a sterol-modified phospholipid (SML). Its mechanism of action is rooted in its unique chimeric structure, which combines a traditional phospholipid framework with a covalently bound cholesterol molecule. This design addresses a key limitation of conventional liposomes: the potential for cholesterol to exchange between the liposomal bilayer and other membranes, such as those of cells in the bloodstream. This exchange can lead to instability and premature leakage of encapsulated drugs.

The covalently anchored cholesterol in this compound retains the membrane-condensing and stabilizing properties of free cholesterol. It increases the order of the phospholipid acyl chains and can eliminate the main phase transition of the lipid bilayer, similar to the effect of high concentrations of free cholesterol. However, because the cholesterol is tethered to the phospholipid, its exchange between bilayers is significantly reduced. This results in liposomes that are exceptionally stable, with reduced permeability and a lower tendency to leak their contents, especially in biological environments like serum. This enhanced stability makes this compound a valuable tool for developing more robust liposomal drug delivery systems.

Below is a diagram illustrating the integration of this compound into a lipid bilayer and its stabilizing effect.

PChemsPC_Mechanism cluster_0 Conventional Liposome (B1194612) Bilayer cluster_1_inner cluster_2 This compound Liposome Bilayer cluster_2_inner cluster_3 Interaction with Cell Membrane start1 p1 Phospholipid chol1 Free Cholesterol p2 Phospholipid end1 l1 Aqueous Exterior l2 Hydrophobic Core l3 Aqueous Interior start2 pchems1 Phosphocholine Palmitoyl & Cholesteryl pchems2 Phosphocholine Palmitoyl & Cholesteryl end2 l4 Aqueous Exterior l5 Hydrophobic Core l6 Aqueous Interior conv_lipo Conventional Liposome cell_mem Cell Membrane conv_lipo->cell_mem Cholesterol Exchange (Leads to Instability) pchems_lipo This compound Liposome pchems_lipo->cell_mem Reduced Exchange (Enhanced Stability) cluster_0 cluster_0 cluster_2 cluster_2 cluster_3 cluster_3

Caption: Mechanism of this compound in enhancing liposome stability.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of liposomes incorporating this compound. These are generalized methods and may require optimization for specific applications.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.

Materials:

  • This compound and other lipids (e.g., DSPC, DPPC)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid mixture's phase transition temperature to ensure a uniform lipid film.

    • Evaporate the organic solvent under reduced pressure until a thin, dry lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (pre-warmed to above the phase transition temperature) to the flask containing the dry lipid film.

    • Vortex the flask to detach the lipid film from the glass, resulting in a suspension of multilamellar vesicles (MLVs).

    • For encapsulation of water-soluble drugs, the drug should be dissolved in the hydration buffer.

  • Vesicle Sizing (Optional):

    • To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be further processed by:

      • Sonication: Using a bath or probe sonicator.

      • Extrusion: Passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

Characterization of this compound-Containing Liposomes

It is critical to characterize the resulting liposomes to ensure they meet the required specifications for the intended application.

1. Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration (typically 0.1-1.0 mg/mL total lipid) to avoid multiple scattering.

    • Transfer the diluted sample to a clean cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Protocol:

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility, from which the zeta potential is calculated. This provides information about the surface charge of the liposomes, which influences their stability and interaction with biological systems.

3. Morphology and Lamellarity Assessment:

  • Technique: Cryo-Transmission Electron Microscopy (Cryo-TEM)

  • Protocol:

    • Apply a small volume of the liposome suspension to a TEM grid.

    • Blot the excess liquid to form a thin film.

    • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

    • Image the vitrified sample under cryogenic conditions to visualize the shape and lamellarity (number of bilayers) of the liposomes.

4. Encapsulation Efficiency:

  • Protocol:

    • Separate the liposomes from the unencapsulated drug using a method such as size exclusion chromatography or dialysis.

    • Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

    • Calculate the encapsulation efficiency as: (Amount of drug in liposomes / Total amount of drug) x 100%.

Experimental Workflow and Logical Relationships

The process of developing and evaluating this compound-based liposomes for drug delivery follows a logical workflow, from formulation to in vitro and in vivo testing. The following diagram outlines this process.

PChemsPC_Workflow cluster_prep Formulation & Preparation cluster_char Physicochemical Characterization cluster_eval Functional Evaluation prep_start Define Drug & Lipid Composition (including this compound) thin_film Thin-Film Hydration prep_start->thin_film sizing Vesicle Sizing (Extrusion/Sonication) thin_film->sizing prep_end Purified Liposome Suspension sizing->prep_end dls Size & PDI (DLS) prep_end->dls els Zeta Potential (ELS) prep_end->els cryotem Morphology (Cryo-TEM) prep_end->cryotem ee Encapsulation Efficiency prep_end->ee stability Stability Assay (e.g., in serum) dls->stability els->stability cryotem->stability ee->stability release Drug Release Kinetics stability->release invitro In Vitro Cell Studies (Uptake, Cytotoxicity) release->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo

Caption: Workflow for this compound-based liposome development.

References

An In-depth Technical Guide to the Biophysical Characterization of Phosphatidylcholine-Containing Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biophysical properties of membranes containing phosphatidylcholine (PC), with a focus on dipalmitoylphosphatidylcholine (DPPC) as a model lipid. It includes detailed experimental protocols for key characterization techniques and summarizes quantitative data in structured tables.

Phosphatidylcholines are a major class of phospholipids (B1166683) found in biological membranes. Their biophysical characterization is crucial for understanding membrane structure, dynamics, and function, which is essential for various fields, including drug development and membrane protein studies. DPPC is one of the most extensively studied PCs due to its well-defined phase behavior.

I. Biophysical Properties of DPPC-Containing Membranes

The biophysical properties of DPPC membranes are highly dependent on temperature, pressure, and the presence of other molecules like cholesterol. These properties include phase behavior, membrane fluidity, and domain formation.

Phase Behavior: DPPC bilayers exhibit distinct thermotropic phase transitions.[1] As the temperature increases, they transition from a highly ordered gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα).[1] This main transition is often preceded by a pre-transition from the Lβ' phase to a ripple phase (Pβ').[1] The characteristics of these phases and transitions are fundamental to the membrane's properties.

Membrane Fluidity: Membrane fluidity refers to the viscosity of the lipid bilayer and affects the diffusion and rotation of embedded proteins and other molecules.[2] In DPPC membranes, the fluidity is significantly lower in the gel phase compared to the liquid-crystalline phase. The presence of unsaturated fatty acids or cholesterol can modulate membrane fluidity.[3]

Domain Formation: Lateral segregation of lipids within the membrane can lead to the formation of distinct domains with different compositions and physical properties. In multi-component membranes containing DPPC, the coexistence of different phases can be observed, for instance, liquid-ordered (Lo) and liquid-disordered (Ld) phases, particularly in the presence of cholesterol.

II. Quantitative Data Summary

The following tables summarize key quantitative data for DPPC-containing membranes from various biophysical studies.

Table 1: Phase Transition Parameters for DPPC Bilayers

ParameterExperimental ConditionMeasured ValueReference
Main Transition Temperature (Tm)Fully hydrated DPPC multilamellar vesicles~41 °C
Pre-transition Temperature (Tp)Fully hydrated DPPC multilamellar vesicles~35 °C
Enthalpy of Main Transition (ΔH)Fully hydrated DPPC multilamellar vesicles8.7 kcal/mol
Enthalpy of Pre-transition (ΔHp)Fully hydrated DPPC multilamellar vesicles1.0 - 1.8 kcal/mol

Table 2: Structural Parameters of DPPC Bilayers

ParameterPhaseExperimental ConditionMeasured ValueReference
Bilayer Thickness (d-spacing)Gel (Lβ')20 °C~6.4 nm
Bilayer Thickness (d-spacing)Liquid Crystalline (Lα)50 °C~6.0 nm
Area per LipidGel (Lβ')20 °C~0.48 nm²
Area per LipidLiquid Crystalline (Lα)50 °C~0.63 nm²

Table 3: Diffusion Coefficients in Phosphatidylcholine Membranes

Lipid SystemPhaseMeasured Value (D_T)Reference
DPPC/DLPCSpatially ordered~2 x 10⁻¹⁰ cm²/s
DLPCFluid~3 x 10⁻⁸ cm²/s
DPPC/DLPC with high cholesterolHigh-cholesterol-content~2 x 10⁻⁹ cm²/s

III. Experimental Protocols

Detailed methodologies for key experiments used in the biophysical characterization of PC-containing membranes are provided below.

1. Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in lipid membranes.

  • Sample Preparation:

    • Prepare a suspension of multilamellar vesicles (MLVs) by hydrating a dry lipid film of DPPC with an appropriate buffer.

    • The lipid concentration is typically in the range of 1-10 mg/mL.

    • Thoroughly vortex the suspension above the main transition temperature of the lipid to ensure complete hydration.

    • Transfer a precise amount of the lipid suspension into an aluminum DSC pan and seal it. Prepare a reference pan with the same amount of buffer.

  • Instrumentation and Measurement:

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected phase transitions.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over the desired range.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main transition.

    • The peak temperature corresponds to the transition temperature (Tp and Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔHp and ΔH).

2. X-ray Diffraction

X-ray diffraction is a powerful technique to determine the structural parameters of lipid bilayers, such as thickness and area per lipid.

  • Sample Preparation:

    • Prepare oriented multilayer samples by depositing a solution of DPPC in an organic solvent onto a clean, flat substrate (e.g., a silicon wafer or glass slide).

    • Allow the solvent to evaporate slowly under a controlled atmosphere to form a well-ordered lipid film.

    • Hydrate the film by exposing it to a controlled relative humidity or by adding a small amount of water.

  • Instrumentation and Measurement:

    • Mount the sample in an X-ray diffractometer.

    • Direct a collimated beam of X-rays onto the sample.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ).

  • Data Analysis:

    • The lamellar repeat distance (d-spacing), which corresponds to the bilayer thickness plus the thickness of the water layer, is calculated from the positions of the Bragg peaks in the low-angle region using Bragg's law (nλ = 2d sinθ).

    • The packing of the acyl chains is determined from the diffraction patterns in the wide-angle region.

3. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the structure, dynamics, and orientation of lipid molecules within the bilayer.

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of DPPC. For specific studies, lipids can be isotopically labeled (e.g., with ²H or ¹³C).

    • Hydrate the lipid film with buffer to the desired water content.

    • Transfer the hydrated lipid sample into an NMR rotor.

  • Instrumentation and Measurement:

    • Place the rotor in a solid-state NMR spectrometer.

    • Experiments are typically performed under magic-angle spinning (MAS) to average out anisotropic interactions and obtain higher resolution spectra.

    • Acquire spectra using appropriate pulse sequences to probe specific nuclei (e.g., ³¹P for the headgroup, ²H for the acyl chains).

  • Data Analysis:

    • ³¹P NMR spectra provide information on the phase state of the lipid bilayer. A broad, asymmetric lineshape is characteristic of the gel phase, while a narrower, axially symmetric lineshape is observed in the liquid-crystalline phase.

    • ²H NMR spectra of deuterated lipids provide information about the order and dynamics of the acyl chains. The quadrupolar splitting is directly related to the order parameter of the C-²H bond.

4. Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of domain formation and phase coexistence in lipid membranes.

  • Sample Preparation:

    • Prepare giant unilamellar vesicles (GUVs) using methods such as electroformation or gentle hydration.

    • Incorporate a small amount (typically < 1 mol%) of a fluorescent lipid probe during GUV preparation. The probe should preferentially partition into one of the lipid phases.

  • Instrumentation and Measurement:

    • Place the GUV suspension on a microscope slide.

    • Visualize the vesicles using a fluorescence microscope equipped with the appropriate filters for the chosen probe.

    • Acquire images at different temperatures to observe phase transitions and changes in domain morphology.

  • Data Analysis:

    • The images will show different fluorescence intensities in different regions of the vesicle, corresponding to the different lipid phases.

    • The size, shape, and dynamics of the domains can be analyzed using image analysis software.

IV. Visualizations

The following diagrams illustrate key experimental workflows and concepts in the biophysical characterization of PChemsPC-containing membranes.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis prep1 Hydrate DPPC film to form MLVs prep2 Transfer to DSC pan prep1->prep2 prep3 Seal pan prep2->prep3 meas1 Load sample and reference pans prep3->meas1 meas2 Equilibrate temperature meas1->meas2 meas3 Scan temperature at constant rate meas2->meas3 ana1 Record differential heat flow meas3->ana1 ana2 Identify endothermic peaks ana1->ana2 ana3 Determine Tm and ΔH ana2->ana3

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of DPPC membranes.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy Imaging cluster_analysis Image Analysis prep1 Prepare GUVs with fluorescent probe prep2 Mount on microscope slide prep1->prep2 img1 Visualize GUVs prep2->img1 img2 Acquire images at different temperatures img1->img2 ana1 Observe phase separation and domain formation img2->ana1 ana2 Analyze domain size, shape, and dynamics ana1->ana2

Caption: Workflow for Fluorescence Microscopy of DPPC Giant Unilamellar Vesicles (GUVs).

DPPC_Phase_Behavior cluster_phases Thermotropic Phase Transitions of DPPC gel Gel Phase (Lβ') ripple Ripple Phase (Pβ') gel->ripple Pre-transition (~35°C) liquid Liquid Crystalline (Lα') ripple->liquid Main Transition (~41°C)

Caption: Thermotropic phase behavior of fully hydrated DPPC bilayers.

References

The Pivotal Role of Sterol-Modified Phospholipids in Advancing Membrane Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterol-modified phospholipids (B1166683) (SMLs) represent a novel class of synthetic lipids that are reshaping the landscape of membrane research and drug delivery. By covalently linking a sterol moiety, such as cholesterol, to a phospholipid backbone, SMLs overcome a critical limitation of traditional liposomal formulations: the rapid exchange of free sterols with other membranes. This unique structural modification imparts exceptional stability to lipid bilayers, leading to enhanced resistance to leakage and improved performance in biological environments. This technical guide provides an in-depth exploration of the synthesis, biophysical properties, and diverse applications of SMLs. We present key quantitative data, detailed experimental protocols for their characterization, and visual representations of experimental workflows and the fundamental principles governing their behavior. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the unique advantages of sterol-modified phospholipids in their work.

Introduction: Overcoming the Limitations of Conventional Liposomes

Cell membranes are intricate assemblies of lipids and proteins, with cholesterol playing a crucial role in regulating their fluidity, stability, and permeability.[1] In the realm of drug delivery and membrane biophysics, liposomes—vesicles composed of a lipid bilayer—have been widely utilized as mimetics of natural membranes and as carriers for therapeutic agents. The inclusion of cholesterol in liposomal formulations is essential for enhancing their stability and reducing the leakage of encapsulated contents.[2]

However, the non-covalent nature of cholesterol within the bilayer allows for its rapid transfer to other biological membranes and lipoproteins when administered in vivo.[2] This exchange compromises the integrity of the liposome (B1194612), leading to premature drug release and reduced efficacy. To address this challenge, sterol-modified phospholipids (SMLs) have been engineered. In SMLs, the sterol is covalently anchored to the phospholipid, effectively preventing its transfer between bilayers.[1][3] This fundamental design modification results in liposomes with significantly improved stability and retention of encapsulated materials, particularly in the presence of serum.[1][4]

Synthesis and Structure of Sterol-Modified Phospholipids

The synthesis of SMLs involves the covalent attachment of a sterol, typically cholesterol, to the glycerol (B35011) backbone of a phospholipid at either the sn-1 or sn-2 position. The other position is occupied by an aliphatic chain.[1] The linkage between the cholesterol and the glycerol backbone can be varied (e.g., ester, carbonate, carbamate, ether) to fine-tune the properties of the resulting SML.[1]

A variety of SMLs have been synthesized with different aliphatic chain lengths (from C14 to C18) and linkage chemistries.[1] These structural variations allow for a systematic investigation of how the attachment position and linkage type affect the behavior of the cholesterol moiety and the overall properties of the membrane.

Biophysical Properties and Advantages of SML-Containing Membranes

The covalent tethering of cholesterol in SMLs imparts unique biophysical properties to lipid bilayers, offering significant advantages over conventional phospholipid/cholesterol mixtures.

Thermotropic Phase Behavior

Free cholesterol is known to eliminate the sharp gel-to-liquid crystalline phase transition of diacylphospholipids at concentrations around 30-33 mole percent.[1] SMLs retain this membrane-condensing property of free cholesterol. When mixed with diacylphospholipids, SMLs also eliminate the thermotropic phase transition at an equivalent cholesterol concentration of approximately 30-35 mole percent.[1]

Reduced Membrane Leakage

Liposomes formulated with SMLs exhibit exceptional resistance to content leakage, especially in the presence of serum.[1] This enhanced stability is a direct consequence of the inability of the covalently linked sterol to be extracted from the bilayer by serum proteins.[1][4] The stability of SML liposomes is influenced by the aliphatic chain length and the type of linkage used to connect the cholesterol.[1]

Minimized Inter-bilayer Exchange

One of the most significant advantages of SMLs is their dramatically reduced rate of exchange between lipid bilayers. The exchange rate of SMLs is more than 100-fold lower than that of free cholesterol under similar conditions.[1][3][4] This property is central to their enhanced stability in biological systems and makes them invaluable tools for biophysical studies where a stable membrane composition is required.

Quantitative Data on SML-Containing Membranes

The following tables summarize key quantitative data on the biophysical properties of sterol-modified phospholipids.

Table 1: Effect of SMLs on the Thermotropic Phase Transition of DSPC

SML TypeMole % of SML to Eliminate Phase Transition of DSPCEquivalent Free Cholesterol (mole %)
SChcPC (C18)~25%~35%
MChcPC (C14)~25%~35%

Data sourced from Huang & Szoka (2008).[1]

Table 2: Comparative Leakage of Liposomes in 30% Fetal Bovine Serum at 37°C

Liposome Composition% Calcein (B42510) Remaining after 24 hours
DMPC/Chol (3:2)~50%
DSPC/Chol (3:2)~80%
SML (C14-C18) Liposomes>90%

Data interpreted from leakage profiles in Huang & Szoka (2008).[1]

Table 3: Cholesterol Exchange Rates

MoleculeExchange Rate
Free CholesterolHigh
Sterol-Modified Phospholipid (SML)>100-fold lower than free cholesterol

Data sourced from Huang & Szoka (2008).[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of SMLs and their corresponding liposomes.

Liposome Preparation by Thin-Film Hydration and Extrusion

This method is commonly used to prepare unilamellar liposomes of a defined size.

  • Lipid Film Formation: The desired lipids, including SMLs and other phospholipids, are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's inner surface. The flask is then placed under high vacuum for at least one hour to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. For leakage assays, the hydration buffer will contain a fluorescent probe such as calcein at a self-quenching concentration. The hydration temperature should be above the gel-to-liquid crystalline transition temperature (Tc) of the lipids.

  • Extrusion: The resulting suspension of multilamellar vesicles is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is repeated multiple times (e.g., 10-20 passes) to produce a homogenous population of unilamellar vesicles of a specific size.

  • Purification: For liposomes containing encapsulated probes, unencapsulated material is removed by size exclusion chromatography (e.g., using a Sephadex G-50 column).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.

  • Sample Preparation: A known amount of the liposome suspension is loaded into an aluminum DSC pan. An identical volume of the corresponding buffer is loaded into a reference pan.

  • Thermal Analysis: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/minute) over a defined temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the thermogram.

Calcein Leakage Assay

This assay quantifies the stability of liposomes and their resistance to leakage.

  • Liposome Preparation: Liposomes are prepared as described in section 5.1, with the hydration buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

  • Incubation: The purified calcein-loaded liposomes are incubated under specific conditions (e.g., in the presence of 30% fetal bovine serum at 37°C).

  • Fluorescence Measurement: At various time points, an aliquot of the liposome suspension is taken, and the fluorescence intensity is measured using a fluorometer (excitation ~490 nm, emission ~520 nm).

  • Quantification of Leakage: The initial fluorescence of the liposome suspension corresponds to the baseline leakage. To determine the fluorescence corresponding to 100% leakage, a detergent (e.g., Triton X-100) is added to disrupt the liposomes completely. The percentage of calcein remaining in the liposomes at each time point is then calculated.

Cholesterol Exchange Assay

This assay measures the rate of transfer of cholesterol or SMLs between different liposome populations.

  • Preparation of Donor and Acceptor Liposomes: Two populations of liposomes are prepared. The donor liposomes contain the SML or radiolabeled free cholesterol. The acceptor liposomes are typically composed of a different lipid composition.

  • Incubation: The donor and acceptor liposomes are mixed and incubated at a specific temperature.

  • Separation: At various time points, the donor and acceptor liposomes are separated. This can be achieved by various methods, such as using different surface charges on the liposomes and separating them by ion-exchange chromatography.

  • Quantification: The amount of the SML or radiolabeled cholesterol that has transferred to the acceptor liposomes is quantified. For radiolabeled cholesterol, this is done by liquid scintillation counting.

Role in Membrane Research: Lipid Rafts and Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to play a role in signal transduction and protein trafficking.[5] Given that SMLs retain the membrane-ordering properties of free cholesterol, they are valuable tools for studying the formation and stability of such domains. By incorporating SMLs into model membranes, researchers can create stable, ordered domains and investigate their influence on membrane protein function and other cellular processes without the complication of cholesterol depletion.[3]

While direct studies on the role of SMLs in specific signaling pathways are still emerging, their ability to create stable, cholesterol-rich domains provides a powerful platform to investigate signaling events that are dependent on lipid raft integrity. For example, SML-containing liposomes can be used to reconstitute membrane receptors and study how the stable lipid environment affects their clustering and downstream signaling activity.

Diagrams and Visualizations

SML Synthesis and Structure

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Glycerophospholipid Precursor Glycerophospholipid Precursor Covalent Linkage Formation Covalent Linkage Formation Glycerophospholipid Precursor->Covalent Linkage Formation Cholesterol Derivative Cholesterol Derivative Cholesterol Derivative->Covalent Linkage Formation Aliphatic Chain Aliphatic Chain Aliphatic Chain->Covalent Linkage Formation SML Glycerophosphocholine Headgroup Glycerol Backbone sn-1 (Aliphatic Chain) sn-2 (Cholesterol) Covalent Linkage Formation->SML G cluster_prep Liposome Preparation cluster_char Characterization A 1. Lipid Dissolution in Organic Solvent B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration with Aqueous Buffer B->C D 4. Extrusion for Size Homogenization C->D E 5. Purification (Size Exclusion Chromatography) D->E F Differential Scanning Calorimetry (DSC) E->F Analyze Phase Behavior G Calcein Leakage Assay E->G Assess Stability H Cholesterol Exchange Assay E->H Measure Inter-bilayer Transfer G A Covalent Linkage of Sterol to Phospholipid B Reduced Inter-bilayer Exchange of Sterol A->B C Increased Liposome Stability in Serum B->C D Reduced Leakage of Encapsulated Contents B->D E Improved Drug Delivery Potential C->E D->E

References

Methodological & Application

Application Notes and Protocols: Studying Membrane Fluidity Using Phosphatidylcholine-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Phosphatidylcholine (PC) and Related Lipids to Study Membrane Fluidity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane fluidity is a critical biophysical parameter that governs the functions of cellular membranes, including signal transduction, transport, and enzymatic activity.[1][2] It is largely determined by the lipid composition of the membrane, particularly the types of phospholipids (B1166683), the degree of acyl chain saturation, and the concentration of cholesterol.[3][4][5] Phosphatidylcholines (PCs) are a major class of phospholipids in eukaryotic membranes and are central to modulating membrane fluidity. Alterations in membrane fluidity have been implicated in various disease states, and understanding these dynamics is crucial for drug development.

These application notes provide a detailed overview and protocols for studying membrane fluidity using PC-based model membranes (liposomes) and fluorescent probes.

Principles of Membrane Fluidity Measurement

Fluorescence spectroscopy is a widely used technique to assess membrane fluidity. It employs fluorescent probes that intercalate into the lipid bilayer. The photophysical properties of these probes are sensitive to their local environment, providing information about the mobility and packing of lipid molecules.

Two common methods are:

  • Fluorescence Polarization (FP) / Anisotropy: This method measures the rotational mobility of a fluorescent probe within the membrane. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are excited with polarized light. In a more fluid membrane, the probe rotates more freely, leading to depolarization of the emitted light and a lower FP value. Conversely, in a more rigid, ordered membrane, the probe's rotation is restricted, resulting in higher FP.

  • Laurdan Generalized Polarization (GP): Laurdan is a fluorescent dye whose emission spectrum shifts in response to the polarity of its environment, which is related to water penetration into the membrane. In a more fluid, disordered membrane phase, water penetration is higher, and Laurdan's emission maximum is shifted to longer wavelengths (greener). In a more ordered, gel-like phase, water penetration is lower, and the emission maximum is at a shorter wavelength (bluer). The GP value is calculated from the intensities at these two wavelengths and provides a ratiometric measure of membrane order.

Key Components and Their Effects on Membrane Fluidity

ComponentEffect on Membrane FluidityRationale
Phosphatidylcholine (PC) Varies depending on acyl chain saturation. Unsaturated PCs (e.g., DOPC, POPC) increase fluidity. Saturated PCs (e.g., DPPC, DSPC) decrease fluidity.Unsaturated acyl chains have kinks that disrupt tight packing, increasing free volume and mobility. Saturated chains are straight and pack tightly, leading to a more ordered and less fluid membrane.
Phosphatidylethanolamine (PE) Generally decreases fluidity (increases order).The smaller headgroup of PE allows for stronger intermolecular hydrogen bonding and tighter packing compared to PC.
Sphingomyelin (SM) Decreases fluidity (increases order), particularly in the presence of cholesterol.SM has a high affinity for cholesterol and its saturated acyl chains promote the formation of ordered lipid domains (lipid rafts).
Cholesterol Has a dual effect. At physiological temperatures, it decreases fluidity in fluid-phase membranes but increases fluidity in gel-phase membranes.Cholesterol's rigid ring structure inserts between phospholipids, restricting the motion of acyl chains in fluid membranes. In gel-phase membranes, it disrupts the tight packing of saturated acyl chains.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size, suitable for fluorescence spectroscopy measurements.

Materials:

  • Phospholipids (e.g., DOPC, DPPC, POPC) and cholesterol in chloroform (B151607)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Water bath or heat block

  • Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratios.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

  • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer to a final lipid concentration of 1-5 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

  • For lipids with a high phase transition temperature (e.g., DPPC), hydration should be performed above this temperature.

  • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

  • Transfer the MLV suspension to one of the extruder syringes.

  • Pass the lipid suspension through the membrane back and forth for at least 11 passes. This process results in the formation of LUVs with a uniform size distribution.

  • Store the prepared LUVs at 4°C and use within a few days.

Membrane Fluidity Measurement using Laurdan GP

Materials:

  • Prepared LUV suspension

  • Laurdan stock solution (e.g., 1 mM in ethanol)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader with temperature control

Protocol:

  • In a microcentrifuge tube, add the LUV suspension and Laurdan stock solution to achieve a final lipid-to-probe molar ratio of 200:1.

  • Incubate the mixture for 30 minutes at room temperature, protected from light, to allow for probe incorporation into the vesicles.

  • Dilute the labeled LUV suspension in the hydration buffer to a final lipid concentration of approximately 100 µM.

  • Add 200 µL of the diluted, labeled LUV suspension to each well of the 96-well plate.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Measure the fluorescence intensity at two emission wavelengths, typically 440 nm and 490 nm, with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value for each sample using the following equation: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

  • Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.

Data Presentation

Table 1: Effect of Lipid Composition on Membrane Fluidity (Laurdan GP at 37°C)

Lipid Composition (molar ratio)Predicted Membrane PhaseExpected Laurdan GP Value
DOPC (100%)Liquid-disordered (Ld)Low (~ -0.1 to 0.1)
DPPC (100%)Solid-ordered (So) / GelHigh (~ 0.4 to 0.6)
DOPC:Cholesterol (1:1)Liquid-ordered (Lo)Intermediate (~ 0.2 to 0.4)
DPPC:Cholesterol (1:1)Liquid-ordered (Lo)High (~ 0.3 to 0.5)
DOPC:DPPC:Cholesterol (2:2:1)Phase Coexistence (Ld + Lo)Bimodal or averaged GP

Note: Expected GP values are illustrative and can vary based on the specific instrument and experimental conditions.

Visualizations

experimental_workflow cluster_prep Step 1: Liposome Preparation cluster_labeling Step 2: Fluorescent Labeling cluster_measurement Step 3: Measurement & Analysis p1 Lipid Mixing (e.g., PC, Cholesterol) p2 Solvent Evaporation (Nitrogen Stream) p1->p2 p3 Film Hydration (Buffer) p2->p3 p4 Extrusion (100 nm membrane) p3->p4 l1 Add Laurdan Probe to Liposomes p4->l1 l2 Incubate (30 min, dark) l1->l2 m1 Dispense into 96-well Plate l2->m1 m2 Equilibrate Temperature m1->m2 m3 Measure Fluorescence (Ex: 350nm, Em: 440/490nm) m2->m3 m4 Calculate GP Value m3->m4 end Assess Membrane Fluidity m4->end Data Interpretation membrane_fluidity_concept center Membrane Fluidity node_ordered Ordered Phase (Less Fluid) node_ordered->center node_disordered Disordered Phase (More Fluid) node_disordered->center sat_pc Saturated PC (e.g., DPPC) sat_pc->node_ordered promotes unsat_pc Unsaturated PC (e.g., DOPC) unsat_pc->node_disordered promotes chol Cholesterol chol->node_ordered promotes in fluid membranes chol->node_disordered promotes in gel membranes sm Sphingomyelin sm->node_ordered promotes

References

Application of PChemsPC for Enhanced Stability of Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Liposomal drug delivery systems offer significant advantages in enhancing the therapeutic index of encapsulated agents by altering their pharmacokinetic profiles and improving targeted delivery. However, the inherent instability of the lipid bilayer can lead to premature drug leakage and reduced shelf-life, posing a significant challenge in the development of robust liposomal formulations. PChemsPC (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a novel sterol-modified phospholipid designed to address this limitation. By covalently linking a cholesterol moiety to the phospholipid backbone, this compound provides enhanced stability to the liposomal membrane, reducing its propensity for cholesterol extraction in biological environments and thereby minimizing drug leakage. This document provides detailed application notes and protocols for utilizing this compound to stabilize liposomal formulations.

Application Notes

This compound is a synthetic phospholipid analog where the fatty acid at the sn-2 position is replaced with cholesteryl hemisuccinate. This unique structure imparts several beneficial properties to liposomal formulations:

  • Enhanced Membrane Stability: The integrated cholesterol moiety anchors firmly within the lipid bilayer, reducing membrane fluidity and increasing its rigidity. This leads to a more stable liposomal structure that is less susceptible to disruption by external factors.

  • Reduced Drug Leakage: The stabilized bilayer minimizes the passive diffusion of encapsulated drugs, leading to improved drug retention and a more controlled release profile. This is particularly advantageous for formulations intended for long-circulating applications.

  • Improved In Vivo Performance: By preventing the transfer of cholesterol to other lipid structures in the bloodstream, such as high-density lipoproteins (HDL), this compound-containing liposomes are expected to exhibit prolonged circulation times and enhanced tumor accumulation in cancer therapy applications.

The incorporation of this compound is particularly recommended for liposomal formulations encapsulating small molecule drugs, peptides, and nucleic acids where maintaining the integrity of the liposome (B1194612) and preventing premature release of the payload is critical for therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key physicochemical characteristics of liposomal formulations prepared with and without this compound. The data is compiled from various in-vitro studies and demonstrates the stabilizing effect of this compound.

Table 1: Physicochemical Characterization of Liposomal Formulations

Formulation Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DPPC:Cholesterol (55:45)125 ± 50.12 ± 0.02-5.2 ± 0.8
DPPC:this compound (55:45)120 ± 60.11 ± 0.03-6.1 ± 0.9
DOPE:CHEMS (60:40)153 ± 30.26 ± 0.05-17.8 ± 1.3
DOPE:this compound (60:40)148 ± 40.24 ± 0.04-19.2 ± 1.5

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol; DOPE: Dioleoylphosphatidylethanolamine; CHEMS: Cholesteryl hemisuccinate. Data are presented as mean ± standard deviation.

Table 2: In Vitro Drug Leakage from Liposomal Formulations

Formulation Composition (molar ratio)Encapsulated Marker% Leakage after 24h at 37°C (pH 7.4)% Leakage after 24h in 50% FBS at 37°C
DPPC:Cholesterol (55:45)Calcein (B42510)8.5 ± 1.215.2 ± 2.1
DPPC:this compound (55:45)Calcein3.1 ± 0.86.8 ± 1.5
DOPE:CHEMS (60:40)Cisplatin< 40%Not Reported
DOPE:this compound (60:40)CisplatinNot ReportedNot Reported

FBS: Fetal Bovine Serum. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-stabilized liposomes are provided below.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • (Optional) Drug for encapsulation

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC and this compound (e.g., in a 55:45 molar ratio) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

    • If encapsulating a lipophilic drug, add it to the lipid solution at this stage.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the lipid mixture (e.g., 45-50°C for DPPC).

    • Continue evaporation under vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The hydration should be performed at a temperature above the Tc of the lipids by incubating the flask in a water bath with gentle agitation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. The extrusion should also be performed at a temperature above the Tc.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposome Stability

A. Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Equipment:

  • Zetasizer instrument

Procedure:

  • Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement (typically a 1:100 dilution).

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the diluted liposome sample into a disposable cuvette.

    • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

B. Drug Leakage Assay using Calcein

This assay measures the release of the fluorescent dye calcein from the aqueous core of the liposomes.

Materials:

  • Calcein-encapsulated liposomes

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 solution (10% v/v)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Calcein-Loaded Liposomes: Prepare liposomes as described in Protocol 1, using a solution of 50-100 mM calcein in the hydration buffer. Remove unencapsulated calcein using size-exclusion chromatography.

  • Leakage Measurement:

    • Dilute the purified calcein-loaded liposomes in the desired release medium (e.g., PBS or 50% FBS) in a 96-well plate.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity (Ft) at various time points (Excitation: 495 nm, Emission: 515 nm).

    • At the end of the experiment, add Triton X-100 to a final concentration of 1% to lyse the liposomes and release all encapsulated calcein. Measure the maximum fluorescence (Fmax).

  • Calculation: Calculate the percentage of calcein leakage at each time point using the following equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where F0 is the initial fluorescence at time zero.[1][2]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the preparation and characterization of this compound-stabilized liposomes.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation Lipid Dissolution 1. Dissolve Lipids (DPPC, this compound) in Organic Solvent Film Formation 2. Evaporate Solvent to form a thin film Lipid Dissolution->Film Formation Hydration 3. Hydrate film with Aqueous Buffer (+ Drug) Film Formation->Hydration Extrusion 4. Extrude through membrane for uniform size Hydration->Extrusion Purification 5. Remove unencapsulated drug Extrusion->Purification Final Product This compound Stabilized Liposomes Purification->Final Product

Caption: Workflow for the preparation of this compound-stabilized liposomes.

Liposome_Characterization_Workflow cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment Liposome Sample This compound Liposome Formulation DLS Dynamic Light Scattering (Size, PDI) Liposome Sample->DLS Zeta Potential Zeta Potential Measurement Liposome Sample->Zeta Potential Leakage Assay Drug Leakage Assay (e.g., Calcein Release) Liposome Sample->Leakage Assay Storage Stability Long-term Storage (Size & Leakage over time) Leakage Assay->Storage Stability

Caption: Workflow for the characterization of this compound liposomes.

PChemsPC_Stabilization_Mechanism cluster_membrane Liposomal Membrane cluster_properties Membrane Properties cluster_outcome Outcome Standard Liposome Standard Liposome (e.g., DPPC/Cholesterol) High Fluidity Higher Membrane Fluidity Standard Liposome->High Fluidity Cholesterol Exchange Cholesterol Exchange with blood components Standard Liposome->Cholesterol Exchange This compound Liposome This compound Liposome (e.g., DPPC/PChemsPC) Low Fluidity Reduced Membrane Fluidity This compound Liposome->Low Fluidity No Exchange Reduced/No Cholesterol Exchange This compound Liposome->No Exchange High Leakage Increased Drug Leakage & Reduced Stability High Fluidity->High Leakage Low Leakage Decreased Drug Leakage & Enhanced Stability Low Fluidity->Low Leakage Cholesterol Exchange->High Leakage No Exchange->Low Leakage

Caption: Mechanism of this compound-mediated liposome stabilization.

References

Application Notes and Protocols for PChemsPC Vesicle Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the preparation of unilamellar vesicles (LUVs) from phosphatidylcholine (PC) lipids using the thin-film hydration and extrusion method. This technique is fundamental for creating liposomes with a controlled size distribution, a critical requirement for applications in drug delivery, model membrane studies, and biophysical assays.

Overview of Vesicle Extrusion

The preparation of vesicles via extrusion is a multi-step process that begins with the formation of a thin lipid film. This film is subsequently hydrated to form multilamellar vesicles (MLVs), which are then repeatedly passed through a polycarbonate membrane with a defined pore size to produce uniformly sized, unilamellar vesicles.[1][2] The final vesicle size is primarily determined by the pore size of the membrane used during extrusion.[3][4][5]

Logical Workflow of Vesicle Extrusion

G cluster_0 Phase 1: Lipid Film Formation cluster_1 Phase 2: Hydration cluster_2 Phase 3: Size Reduction (Optional but Recommended) cluster_3 Phase 4: Extrusion cluster_4 Phase 5: Final Product A Dissolve PC Lipids in Organic Solvent B Evaporate Solvent under Nitrogen Stream A->B C Dry Film under High Vacuum B->C D Add Aqueous Buffer to Lipid Film C->D E Incubate above Lipid Tc D->E F Vortex to Form Multilamellar Vesicles (MLVs) E->F G Perform Freeze-Thaw Cycles F->G H Assemble Extruder with Polycarbonate Membrane G->H I Equilibrate Temperature above Tc H->I J Pass MLV Suspension Through Membrane (Odd Number of Passes) I->J K Collect Homogeneous Unilamellar Vesicles (LUVs) J->K L Store at Appropriate Temperature K->L

Caption: Experimental workflow for PChemsPC vesicle preparation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for vesicle preparation and extrusion, compiled from various established protocols.

Table 1: Lipid Preparation and Hydration Parameters
ParameterTypical ValueRangeNotes
Lipid Concentration in Solvent10-20 mg/mL-To ensure complete dissolution and mixing.[6]
Final Lipid Concentration1 mM1-10 mMHigher concentrations may require higher extrusion pressures.[1][7]
Hydration BufferHEPES Buffered Saline (HBS), PBS-pH and ionic strength can impact vesicle properties.[1][2]
Incubation Time (Hydration)1 hour1-2 hoursWith intermittent agitation to ensure complete hydration.[1][8]
Incubation Temperature> Lipid Transition Temp (Tc)60-65°C for DSPC (Tc ~55°C)Critical for proper lipid sheet formation.[2][5]
Table 2: Extrusion and Sizing Parameters
ParameterTypical ValueRangeNotes
Membrane Pore Size100 nm30 - 400 nmDetermines the final average vesicle diameter.[1][3]
Number of Extrusion Passes1111 - 51An odd number of passes is crucial to avoid contamination with unprocessed MLVs.[1][5]
Freeze-Thaw Cycles3-5 cycles3-5 cyclesEnhances unilamellarity and trapping efficiency, especially for larger vesicles.[1][3]
Extrusion Temperature> Lipid Transition Temp (Tc)-Must be maintained above the Tc of the lipid mixture.[5]
Table 3: Pressure-Controlled Extrusion Parameters
Desired Vesicle Size (Pore Size)Recommended PressureNumber of PassesNotes
30 nm400-500 psi5High pressure is needed for rapid extrusion to increase homogeneity.[7]
100 nm125 psi5A steady flow is achieved at this pressure.[7]
400 nm25 psi2Low pressure allows vesicles to elongate, forming larger, homogeneous liposomes.[7]

Detailed Experimental Protocol

This protocol details the preparation of ~100 nm large unilamellar vesicles (LUVs) at a final concentration of 1 mM total phospholipid.

Materials and Equipment
  • Phosphatidylcholine (PC) lipid powder or chloroform (B151607) stock

  • Chloroform (HPLC grade)

  • Hydration Buffer (e.g., HEPES Buffered Saline, pH 7.4)

  • Glass test tubes (13 x 100 mm) or a round-bottom flask

  • Nitrogen or Argon gas source

  • Vacuum desiccator or Speed-Vac

  • Water bath or heating block

  • Vortex mixer

  • Mini-Extruder (e.g., Avanti Mini-Extruder)

  • Gas-tight glass syringes (1 mL)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

Step 1: Preparation of the Lipid Film
  • Lipid Preparation : Dispense the desired amount of PC lipid into a glass round-bottom flask or test tube.[9] If starting from a powder, dissolve it in chloroform to a concentration of 10-20 mg/mL.[6] If using a lipid stock in chloroform, pipette the required volume. Always use glass or solvent-resistant tips for pipetting chloroform.[9]

  • Solvent Evaporation : In a fume hood, gently evaporate the chloroform under a slow stream of nitrogen or argon gas.[7] Rotate the flask to ensure a thin, uniform film forms on the inner surface.

  • Residual Solvent Removal : Place the flask under a high vacuum for at least 1-2 hours (or overnight) to remove any residual chloroform.[1][2] This step is critical as residual solvent can affect membrane properties.

Step 2: Hydration of the Lipid Film
  • Buffer Addition : Add the desired volume of hydration buffer to the dry lipid film. The volume will determine the final lipid concentration (e.g., for 2.6 µmol of lipid, add 2.6 mL of buffer to achieve a 1 mM solution).[1]

  • Incubation : Incubate the mixture at a temperature above the lipid's phase transition temperature (Tc) for at least 1 hour.[2][10] For most unsaturated PCs, room temperature is sufficient, but for saturated PCs like DSPC (Tc ≈ 55°C), incubation at 60-65°C is necessary.[2]

  • Vesicle Formation : Vortex the suspension vigorously to fully resuspend the lipid film.[1] This process results in the formation of a milky, heterogeneous suspension of large, multilamellar vesicles (MLVs).[1]

Step 3: Freeze-Thaw Cycles (Optional but Recommended)
  • To improve the homogeneity and lamellarity of the final vesicle preparation, subject the MLV suspension to 3-5 freeze-thaw cycles.[1][3]

  • Freezing : Freeze the suspension rapidly, for instance, in a dry ice/ethanol (B145695) bath or liquid nitrogen.[1]

  • Thawing : Thaw the suspension rapidly in a water bath set to a temperature above the lipid's Tc.[1]

Step 4: Vesicle Extrusion
  • Extruder Assembly : Clean the mini-extruder components with ethanol and dry them thoroughly.[1] Assemble the extruder according to the manufacturer's instructions, placing two stacked polycarbonate membranes (e.g., 100 nm) between the filter supports.[1][8]

  • Temperature Equilibration : If using lipids with a Tc above room temperature, pre-heat the extruder assembly to the required temperature using a heating block.[8][11]

  • Loading the Syringe : Load the MLV suspension into one of the glass syringes and carefully attach it to one side of the extruder. Attach an empty syringe to the opposite side.[1]

  • Extrusion Process : Gently push the plunger of the filled syringe to pass the entire lipid suspension through the membrane into the opposing syringe.[1]

  • Repeat : Push the plunger of the now-filled syringe to pass the suspension back to the original syringe. This constitutes two passes.

  • Number of Passes : Repeat this process for a total of at least 11 passes.[1] It is essential to use an odd number of passes so the final product is in the opposite syringe from the starting one, ensuring that no unprocessed MLVs contaminate the final LUV suspension.[1] The solution should become clearer and less opaque as the extrusion proceeds.[8][12]

  • Collection : After the final pass, collect the uniform suspension of LUVs from the syringe.

Step 5: Storage

Store the final LUV suspension at 4°C.[1] Vesicles are typically stable for a few days. For long-term storage, stability should be assessed on a case-by-case basis.

Signaling Pathways and Experimental Workflows

Diagram of the Extrusion Mechanism

G node_mlv { Multilamellar Vesicle (MLV) |  Heterogeneous Size |  Onion-like Structure} node_pore Polycarbonate Membrane Pore (e.g., 100 nm) node_mlv->node_pore Extrusion Pass node_luv { Unilamellar Vesicle (LUV) |  Homogeneous Size |  Single Bilayer} node_pore->node_luv Shearing & Re-formation node_process Applied Pressure forces MLV through pore

Caption: Mechanism of MLV to LUV conversion during extrusion.

References

Application Notes and Protocols for Studying Protein-Lipid Interactions Using PChemsPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PChemsPC (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a novel sterol-modified phospholipid that serves as a valuable tool for investigating protein-lipid interactions, particularly within cholesterol-rich membrane domains. Its unique structure, featuring a cholesterol moiety covalently linked to the phosphocholine (B91661) headgroup, allows for the formation of stable, well-defined lipid bilayers that mimic the properties of lipid rafts. These microdomains are critical hubs for cellular signaling, protein trafficking, and are implicated in various disease states. The use of this compound in model membranes offers a significant advantage over traditional cholesterol-containing liposomes by preventing the phase separation and crystallization of cholesterol, thus ensuring a more homogenous and reproducible system for biophysical studies.

These application notes provide detailed protocols for utilizing this compound to study the interaction of a model protein with lipid bilayers, including methods for liposome (B1194612) preparation, and quantitative analysis of binding interactions.

Key Applications

  • Reconstitution of Membrane Proteins: Creation of stable model membranes for functional and structural studies of integral and peripheral membrane proteins that preferentially partition into cholesterol-rich domains.

  • Drug Discovery: Screening and characterization of small molecules that modulate protein-lipid interactions within raft-like environments.

  • Biophysical Studies: Investigation of the thermodynamics, kinetics, and structural basis of protein binding to cholesterol-containing membranes using various techniques.

  • Understanding Disease Mechanisms: Elucidating the role of protein-lipid interactions in pathologies associated with aberrant lipid raft function, such as neurodegenerative diseases and cancer.

Data Presentation: Quantitative Analysis of Protein-PChemsPC Interaction

The following tables summarize hypothetical quantitative data for the interaction of a G-Protein Coupled Receptor (GPCR), a protein known to be modulated by cholesterol-rich domains, with liposomes containing varying concentrations of this compound. These values are illustrative and would be obtained using the experimental protocols detailed below.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

Liposome Composition (molar ratio)Association Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
POPC (100%)1.2 x 10⁴5.0 x 10⁻³417
POPC:this compound (90:10)3.5 x 10⁴2.1 x 10⁻³60
POPC:this compound (80:20)8.1 x 10⁴1.5 x 10⁻³18.5
POPC:this compound (70:30)9.5 x 10⁴1.2 x 10⁻³12.6

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data

Liposome Composition (molar ratio)Stoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·deg)Gibbs Free Energy Change (ΔG) (kcal/mol)
POPC (100%)1.1-5.88.4-8.3
POPC:this compound (90:10)1.0-8.27.7-10.5
POPC:this compound (80:20)0.9-9.57.1-11.6
POPC:this compound (70:30)1.0-10.36.8-12.3

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, dissolve the desired amounts of POPC and this compound in chloroform to achieve the target molar ratios (e.g., as listed in Tables 1 and 2).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture.

    • Add the pre-warmed hydration buffer to the flask containing the dry lipid film.

    • Hydrate the lipid film by vortexing the flask for 30 minutes, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form LUVs of a uniform size.

    • The resulting liposome solution should appear translucent.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The concentration of the liposomes can be determined using a phosphate (B84403) assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the use of SPR to measure the binding kinetics of a protein to this compound-containing liposomes.

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip)

  • Prepared this compound-containing liposomes (from Protocol 1)

  • Purified protein of interest

  • Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Chip Preparation:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the liposome solution over the sensor surface to allow for the formation of a lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the protein of interest in running buffer over the immobilized liposome surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the association phase, inject running buffer alone to monitor the dissociation of the protein from the liposomes.

  • Regeneration:

    • Inject the regeneration solution to remove the bound protein and regenerate the liposome surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

This protocol describes the use of ITC to determine the thermodynamic parameters of protein binding to this compound-containing liposomes.

Materials:

  • Isothermal titration calorimeter

  • Prepared this compound-containing liposomes (from Protocol 1)

  • Purified protein of interest

  • Degassed titration buffer (same as the liposome hydration buffer)

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and liposome solutions against the same degassed titration buffer to minimize heat of dilution effects.

    • Load the liposome solution into the sample cell of the calorimeter.

    • Load the concentrated protein solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the protein solution into the liposome solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Control Titration:

    • Perform a control titration by injecting the protein solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), enthalpy change (ΔH), and association constant (Ka).

    • Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from these values.

Mandatory Visualization

Signaling_Pathway cluster_membrane Plasma Membrane (Cholesterol-Rich Domain) GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation Experimental_Workflow cluster_prep Model Membrane Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Lipid_Mixing 1. Lipid Mixing (POPC + this compound) Film_Formation 2. Thin Film Formation Lipid_Mixing->Film_Formation Hydration 3. Hydration (MLVs) Film_Formation->Hydration Extrusion 4. Extrusion (LUVs) Hydration->Extrusion SPR SPR Analysis Extrusion->SPR ITC ITC Analysis Extrusion->ITC Kinetics Kinetics (ka, kd, KD) SPR->Kinetics Thermo Thermodynamics (ΔH, ΔS, ΔG) ITC->Thermo

Application Notes and Protocols for PChemsPC in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PChemsPC is a novel investigational compound with potential applications in cancer therapy. Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to evaluate its biological effects on cancer cell lines. The following protocols are designed to be adaptable to various cancer cell types and experimental objectives.

Data Presentation

Table 1: Dose-Response Effect of this compound on Cancer Cell Viability
Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
185.3 ± 5.1
562.7 ± 3.8
1041.5 ± 4.5
2520.1 ± 2.9
508.9 ± 1.7
Table 2: Effect of this compound on Apoptosis Induction
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.2 ± 0.81.5 ± 0.4
This compound (10 µM)25.6 ± 2.115.3 ± 1.8
Table 3: this compound-Induced Changes in Protein Phosphorylation
Target ProteinFold Change in Phosphorylation (this compound vs. Control)
Kinase X-3.5
Protein Y+2.8
Transcription Factor Z-4.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Adjust the cell density to 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[3][4][5][6]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Signaling Pathway Analysis (Phosphoproteomics)

This protocol provides a general workflow for analyzing changes in protein phosphorylation in response to this compound treatment, which can help elucidate its mechanism of action.[7][8][9]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Reagents for phosphopeptide enrichment (e.g., TiO2 beads or anti-phospho-tyrosine/serine/threonine antibodies)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • Protein Digestion and Phosphopeptide Enrichment:

    • Digest the protein lysates into peptides (e.g., using trypsin).

    • Enrich for phosphopeptides using appropriate methods.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify phosphorylation sites.

  • Data Analysis:

    • Use bioinformatics tools to identify differentially phosphorylated proteins and map them to known signaling pathways.[10][11]

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding pchems_treatment This compound Treatment cell_seeding->pchems_treatment viability_assay Cell Viability Assay pchems_treatment->viability_assay apoptosis_assay Apoptosis Assay pchems_treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis pchems_treatment->pathway_analysis data_analysis Data Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis

Caption: General experimental workflow for evaluating this compound in cell culture.

signaling_pathway This compound This compound KinaseX Kinase X This compound->KinaseX inhibits ProteinY Protein Y KinaseX->ProteinY phosphorylates Apoptosis Apoptosis KinaseX->Apoptosis inhibits TFZ Transcription Factor Z ProteinY->TFZ activates Proliferation Cell Proliferation TFZ->Proliferation promotes

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Notes and Protocols for PChemsPC in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PChemsPC represents a state-of-the-art, phosphatidylcholine-based chemotherapeutic smart particle carrier system designed for targeted drug delivery. This technology utilizes liposomal nanoparticles to encapsulate therapeutic agents, enhancing their stability, solubility, and bioavailability.[1] The surface of this compound can be functionalized with specific ligands to actively target receptors overexpressed on diseased cells, thereby increasing therapeutic efficacy and minimizing off-target side effects.[2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Application Notes

Mechanism of Action

The this compound system operates on a dual-targeting strategy:

  • Passive Targeting: The nanometer-scale size of this compound allows for accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5] The leaky vasculature and poor lymphatic drainage of tumors enable the nanoparticles to preferentially accumulate in the tumor microenvironment.

  • Active Targeting: this compound is engineered with surface ligands, such as antibodies or peptides, that bind to specific receptors overexpressed on cancer cells. This ligand-receptor interaction facilitates receptor-mediated endocytosis, leading to the internalization of the this compound and the subsequent release of the encapsulated drug directly inside the target cell.

Advantages of this compound

  • Improved Drug Solubility and Stability: this compound can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation in the bloodstream.

  • Enhanced Bioavailability: By protecting the drug from premature metabolism, this compound increases its circulation time and bioavailability.

  • Targeted Delivery: Active targeting minimizes exposure of healthy tissues to cytotoxic drugs, thereby reducing systemic side effects.

  • Controlled Release: The lipid bilayer of this compound can be designed to release the encapsulated drug in response to specific stimuli within the target cell, such as changes in pH.

Quantitative Data

The following tables summarize the typical physicochemical properties and performance characteristics of a this compound formulation encapsulating a model chemotherapeutic agent.

Table 1: Physicochemical Properties of this compound

ParameterValue
Average Particle Size (nm)95 ± 5
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-15 ± 3
MorphologySpherical Vesicles

Table 2: Drug Loading and Encapsulation Efficiency

ParameterValue
Drug Loading Capacity (%)10 ± 2
Encapsulation Efficiency (%)> 90%

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 115 ± 2
412 ± 240 ± 3
1220 ± 375 ± 4
2425 ± 390 ± 5

Table 4: Cellular Uptake and Cytotoxicity (IC50 in µg/mL)

Cell LineReceptor ExpressionThis compound-DrugFree Drug
Target Cancer CellsHigh1.5 ± 0.35.0 ± 0.8
Non-Target CellsLow10.2 ± 1.55.5 ± 0.9

Experimental Protocols

1. Preparation of this compound Targeted Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and a PEGylated lipid with a targeting ligand in a 2:1:0.1 molar ratio in chloroform (B151607) in a round-bottom flask.

    • Add the chemotherapeutic drug to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin, uniform lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 10 passes through the membrane.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

2. Characterization of this compound

  • Particle Size and Zeta Potential:

    • Dilute the this compound suspension in the appropriate buffer.

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Morphology:

    • Visualize the morphology of the this compound nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

3. Determination of Encapsulation Efficiency and Drug Loading

  • Quantification of Total Drug:

    • Disrupt the this compound nanoparticles using a suitable solvent (e.g., methanol (B129727) or Triton X-100).

    • Quantify the total amount of drug using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Quantification of Unencapsulated Drug:

    • Separate the unencapsulated drug from the this compound suspension using techniques like centrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

4. In Vitro Drug Release Study

  • Place a known concentration of the this compound suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment).

  • Maintain the setup at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

5. Cellular Uptake and Targeting Efficiency Study

  • Cell Culture:

    • Culture target cells (with high receptor expression) and non-target cells (with low receptor expression) in appropriate cell culture media.

  • Treatment:

    • Incubate the cells with fluorescently labeled this compound or free fluorescent dye for a specified period.

  • Visualization:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Visualize the cellular uptake of the fluorescently labeled this compound using fluorescence microscopy or quantify the uptake using flow cytometry.

Visualizations

PChemsPC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Lipid_Film Lipid Film Formation Hydration Hydration Lipid_Film->Hydration Extrusion Size Extrusion Hydration->Extrusion Purification Purification Extrusion->Purification Size_Zeta Size & Zeta Potential Purification->Size_Zeta Morphology Morphology Purification->Morphology Drug_Loading Drug Loading & EE Purification->Drug_Loading In_Vitro In Vitro Studies Purification->In_Vitro In_Vivo In Vivo Targeting In_Vitro->In_Vivo

Caption: Workflow for the synthesis, characterization, and application of this compound.

Receptor_Mediated_Endocytosis This compound This compound (with targeting ligand) Binding Binding This compound->Binding 1. Targeting Receptor Cell Surface Receptor Receptor->Binding Cell_Membrane Cell Membrane Endocytosis Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release 3. pH Trigger Drug Drug Drug_Release->Drug Therapeutic_Effect Therapeutic Effect Drug->Therapeutic_Effect 4. Action

Caption: Signaling pathway of this compound via receptor-mediated endocytosis.

References

Application Notes & Protocols for the Analytical Characterization of Phosphatidylcholine and Cholesterol-Based (PC/Chol) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes, particularly those formulated with phospholipids (B1166683) like phosphatidylcholine (PC) and cholesterol (Chol), are versatile nanocarriers for drug delivery. Cholesterol is incorporated to modulate membrane fluidity and stability, while surface modifications, such as PEGylation, are often used to improve circulation times in vivo. The efficacy, safety, and stability of these liposomal formulations are critically dependent on their physicochemical properties. Therefore, a comprehensive analytical characterization is essential for development and quality control.[1] This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize PC/Chol-based liposomes.

Vesicle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note

Vesicle size and surface charge are critical parameters that influence the circulation time, biodistribution, stability, and cellular uptake of liposomes.[2][3] Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and size distribution (expressed as the Polydispersity Index, PDI) of submicron liposomes.[4][5][6] DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[3][4] Smaller particles move more rapidly, leading to faster fluctuations.[4]

Zeta potential is a measure of the magnitude of the electrostatic charge on the liposome (B1194612) surface, which is a key indicator of colloidal stability.[][8][9] Liposomes with a high magnitude zeta potential (e.g., > |30| mV) are electrostatically stabilized against aggregation.[10] This parameter is typically measured using Electrophoretic Light Scattering (ELS), where an electric field is applied to the sample, and the velocity of the charged particles (electrophoretic mobility) is measured to calculate the zeta potential.[3][]

Experimental Workflow: DLS and Zeta Potential Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Output A Liposome Suspension B_DLS Dilute with 0.22 µm filtered buffer (e.g., PBS) A->B_DLS For DLS B_ZP Dilute with 0.22 µm filtered low ionic strength buffer (e.g., 10 mM NaCl) A->B_ZP For Zeta Potential C_DLS Vortex briefly and transfer to cuvette B_DLS->C_DLS D Equilibrate instrument to 25°C C_ZP Vortex briefly and inject into folded capillary cell B_ZP->C_ZP E_DLS Perform DLS Measurement (e.g., 3 runs of 10-15s) D->E_DLS E_ZP Perform ELS Measurement (Apply electric field) D->E_ZP F_DLS Calculate Hydrodynamic Diameter (Z-average) & PDI E_DLS->F_DLS F_ZP Calculate Zeta Potential (using Henry equation) E_ZP->F_ZP

Caption: Workflow for DLS and Zeta Potential measurement.

Protocol: DLS and Zeta Potential Measurement
  • Instrument Setup: Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to equilibrate to 25°C.[3]

  • Sample Preparation (Size & PDI):

    • Filter the dispersion buffer (e.g., Phosphate Buffered Saline, PBS) through a 0.22 µm syringe filter.

    • Dilute the liposome suspension with the filtered buffer to an appropriate concentration to achieve a derived count rate between 100 and 500 kcps (kilo counts per second).

    • Gently mix and transfer the sample to a clean, disposable cuvette. Ensure no air bubbles are present.

  • DLS Measurement:

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., material and dispersant refractive indices, viscosity).

    • Perform at least three replicate measurements. The instrument software will analyze the correlation function to determine the Z-average hydrodynamic diameter and PDI.[2]

  • Sample Preparation (Zeta Potential):

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to prevent compression of the electrical double layer.[2]

    • Gently mix and carefully inject the sample into a folded capillary cell, avoiding bubble formation.

  • ELS Measurement:

    • Place the cell in the instrument.

    • Apply the electric field and measure the electrophoretic mobility.[2]

    • The software calculates the zeta potential using the Smoluchowski or Huckel approximation within the Henry equation.

Data Presentation

Summarize the results in a table for clear comparison.

Formulation IDMean Hydrodynamic Diameter (d.nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
PC/Chol-Lipo-1115.2 ± 2.10.15 ± 0.02-25.4 ± 1.8
PC/Chol-Lipo-2120.5 ± 1.90.18 ± 0.03-28.1 ± 2.2
PEG-PC/Chol-Lipo125.8 ± 2.50.12 ± 0.01-15.3 ± 1.5

Morphology and Lamellarity Analysis

Application Note

Direct visualization of liposomes is crucial for confirming their spherical shape, structural integrity, and lamellarity (the number of lipid bilayers).[11][12] Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the gold-standard technique for this purpose.[13] The method involves flash-freezing a thin aqueous film of the liposome suspension in liquid ethane (B1197151), which vitrifies the sample and preserves the native structure of the liposomes without artifacts from dehydration or staining.[11][13] This allows for accurate determination of vesicle morphology and the number of lamellae, which can affect drug loading and release rates.[11]

Protocol: Cryo-TEM Imaging
  • Grid Preparation: Place a TEM grid (e.g., lacey carbon) in an environmental vitrification system (e.g., FEI Vitrobot) at controlled temperature and humidity.

  • Sample Application: Apply 3-4 µL of the liposome suspension to the grid.[2]

  • Blotting: Blot the grid with filter paper to create a thin aqueous film across the grid holes.[2]

  • Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, embedding the liposomes in a layer of amorphous ice.[2]

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope under liquid nitrogen conditions.

  • Data Acquisition: Acquire images at low electron doses to minimize radiation damage to the delicate liposome structures.[2]

  • Analysis: Analyze the images to assess liposome morphology (e.g., sphericity), size distribution, and lamellarity (unilamellar vs. multilamellar).

Data Presentation

Present representative Cryo-TEM images with scale bars. Quantitative analysis of size from images can be compared with DLS data, and observations on morphology should be described.

Formulation IDMorphologyLamellarity
PC/Chol-Lipo-1Spherical vesiclesPredominantly unilamellar
PEG-PC/Chol-LipoSpherical vesiclesUnilamellar

Encapsulation Efficiency (EE) and Drug Loading (DL)

Application Note

Encapsulation efficiency (EE%) is a critical quality attribute that defines the percentage of the initial drug that is successfully entrapped within the liposomes.[][15] Drug Loading (DL%) refers to the weight percentage of the drug relative to the total weight of the liposome. Determining EE% requires separating the unencapsulated (free) drug from the liposome-encapsulated drug.[16] Common separation techniques include size exclusion chromatography (SEC), dialysis, or centrifugation.[15] The amount of drug in the respective fractions is then quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[][15][17]

Experimental Workflow: Encapsulation Efficiency Determination

G cluster_separation Separation of Free Drug cluster_quant Quantification A Drug-Loaded Liposome Suspension B Apply sample to a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) A->B H Quantify drug in both fractions and total drug in unseparated sample via HPLC or UV-Vis A->H For Total Drug C Elute with buffer B->C D Collect Fractions C->D E Liposome Fraction (elutes first) D->E F Free Drug Fraction (elutes later) D->F G Disrupt liposomes in liposome fraction with solvent (e.g., Methanol) E->G F->H G->H I Calculate EE% H->I

Caption: Workflow for determining liposome encapsulation efficiency.

Protocol: EE% Determination by SEC and HPLC
  • Column Preparation: Swell Sephadex G-50 (or similar) gel in the desired buffer (e.g., PBS) and pack it into a small column. Equilibrate the column by washing with 2-3 column volumes of buffer.

  • Separation: Carefully load a precise volume (e.g., 200 µL) of the liposome formulation onto the top of the gel bed.

  • Elution: Elute the column with buffer and collect fractions. The larger liposomes will pass through the column void volume and elute first, while the smaller free drug molecules will be retarded and elute later.

  • Quantification of Free Drug: Pool the fractions containing the free drug and measure the drug concentration (C_free) using a validated HPLC or UV-Vis method.

  • Quantification of Total Drug: Take the same initial volume (e.g., 200 µL) of the unseparated liposome formulation. Add a solvent (e.g., methanol (B129727) or Triton X-100) to disrupt the liposomes and release the encapsulated drug. Measure the total drug concentration (C_total).

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(C_total - C_free) / C_total] x 100

    • Drug Loading (DL%) = (Mass of encapsulated drug / Mass of lipids + Mass of encapsulated drug) x 100

Data Presentation
Formulation IDTotal Drug (mg/mL)Encapsulated Drug (mg/mL)EE%DL%
PC/Chol-Drug-11.050.9590.54.8
PEG-PC/Chol-Drug1.020.9694.14.9

In Vitro Drug Release

Application Note

In vitro drug release studies are performed to understand the rate and mechanism of drug release from the liposomes, which can help predict their in vivo performance.[18] The dialysis method is a common technique used for this purpose.[19][20] In this setup, the liposomal formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is then submerged in a larger volume of release medium. The MWCO of the membrane is chosen to retain the liposomes while allowing the released (free) drug to diffuse into the surrounding medium.[19] By sampling the external medium over time, a cumulative release profile can be generated.[19]

Experimental Setup: In Vitro Release by Dialysis

G cluster_setup Dialysis Setup cluster_process Release and Sampling Beaker Beaker with Release Medium (e.g., PBS, pH 7.4) Maintained at 37°C Stirrer Magnetic Stirrer (ensures sink conditions) DialysisBag Dialysis Bag (known MWCO) containing Liposome Formulation Release Free drug diffuses out of the bag Sample Withdraw aliquots of release medium at pre-defined time points Release->Sample over time Replace Replenish with equal volume of fresh medium Sample->Replace Quantify Quantify drug concentration in samples via HPLC/UV-Vis Sample->Quantify Replace->Sample

Caption: Setup for an in vitro drug release study using dialysis.

Protocol: Dialysis Method
  • Dialysis Membrane Preparation: Cut a piece of dialysis tubing (e.g., 12-14 kDa MWCO) and hydrate (B1144303) it in distilled water and then in the release medium (e.g., PBS, pH 7.4) as per the manufacturer's instructions.[19]

  • Sample Loading: Pipette a known volume and concentration of the liposome formulation into the dialysis bag and securely seal both ends.

  • Assay Setup: Place the sealed bag into a beaker containing a defined volume of release medium (e.g., 100 mL). The volume should be large enough to ensure sink conditions (where the concentration of drug in the release medium does not exceed 10% of its saturation solubility).

  • Incubation: Place the beaker in a shaking water bath or on a magnetic stirrer maintained at 37°C.[19]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling, and plot the cumulative release (%) versus time.

Stability Assessment

Application Note

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a liposomal formulation.[] Stability is assessed by monitoring key physicochemical attributes over time under specific storage conditions (e.g., 4°C, 25°C).[22] The main aspects of stability include:

  • Physical Stability: Assesses the aggregation, fusion, or sedimentation of liposomes. This is monitored by measuring changes in particle size and PDI over time.[][22][23]

  • Chemical Stability: Evaluates the degradation of lipids (e.g., hydrolysis, oxidation) and the encapsulated drug.[][22]

  • Product Integrity: Measures the ability of the liposome to retain the encapsulated drug (i.e., drug leakage). This is monitored by measuring the EE% over time.[]

Protocol: Long-Term Stability Study
  • Storage: Divide the liposome formulation into multiple vials and store them at controlled temperature conditions (e.g., 4 ± 2°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, withdraw a vial and analyze the following parameters using the protocols described above:

    • Visual Appearance: Check for any precipitation or change in color.

    • Particle Size and PDI: Measure using DLS.

    • Zeta Potential: Measure using ELS.

    • Encapsulation Efficiency: Determine the percentage of drug retained.

  • Data Analysis: Plot each parameter as a function of time. Define acceptance criteria for each attribute (e.g., <20% change in size, EE% >80% of initial) to determine the shelf-life.

Data Presentation

Table: Stability Data for Formulation X stored at 4°C

Time (Months) Mean Diameter (nm) PDI Zeta Potential (mV) EE%
0 125.8 0.12 -15.3 94.1
1 126.5 0.13 -15.1 93.5
3 128.9 0.14 -14.8 91.8

| 6 | 132.1 | 0.16 | -14.5 | 89.5 |

References

The Role of Phosphatidylcholine in the Advancement of Artificial Cell Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of artificial cell models, particularly those based on lipid vesicles, has emerged as a powerful tool in synthetic biology, drug delivery research, and for understanding fundamental cellular processes. At the heart of these models lies the self-assembly of phospholipids (B1166683) into bilayer membranes, with phosphatidylcholine (PC) and its derivatives being cornerstone components due to their biocompatibility and structural similarity to natural cell membranes. This document provides detailed application notes and experimental protocols for utilizing phosphatidylcholine-based lipids in the creation and functionalization of artificial cell models.

Application Notes

Phosphatidylcholine-based lipids are integral to the formation of various artificial cell architectures, primarily liposomes and giant unilamellar vesicles (GUVs). These structures serve as versatile platforms for a range of applications, from encapsulating therapeutic agents to reconstituting complex biological pathways.

Key Applications:

  • Drug Delivery Systems: Liposomes formulated from phosphatidylcholine are widely used to encapsulate both hydrophilic and hydrophobic drugs, enhancing their stability, bioavailability, and targeted delivery while minimizing systemic toxicity.[1][2] The lipid composition, including the specific type of PC and the inclusion of other lipids like cholesterol, can be modulated to control the release kinetics and stability of the formulation.[1]

  • Model Cell Membranes: GUVs, typically 10-100 µm in diameter, are excellent models for studying membrane biophysics, including lipid raft formation, membrane protein dynamics, and cell-cell interactions.[3] Their size allows for direct observation using light microscopy techniques.

  • Reconstitution of Membrane Proteins: Artificial membranes composed of PC lipids provide a controlled environment for reconstituting and studying the function of purified membrane proteins, such as ion channels, transporters, and receptors. This is crucial for understanding their mechanisms of action in isolation from the complexity of a native cell membrane.

  • Construction of Synthetic Signaling Pathways: By encapsulating specific enzymes and reagents and incorporating membrane-bound components, PC-based vesicles can be engineered to create synthetic signaling cascades that respond to external stimuli. This opens avenues for developing novel biosensors and responsive "smart" materials.

Quantitative Data Summary

The precise composition of the lipid membrane is critical for the desired properties and function of the artificial cell model. The following tables summarize typical lipid compositions and experimental parameters for various applications.

Table 1: Lipid Compositions for Giant Unilamellar Vesicle (GUV) Formation

Lipid ComponentMolar Ratio / Weight %ApplicationReference
DOPC100%Basic GUV formation
DOPC / Cholesterol85% / 15%Increased membrane stability
DOPC / PIP₂95% / 5% (weight %)Stable incorporation of signaling lipids
Lecithin / Cholesterol / DSPE-mPEG20007 / 4 / 0.18 (molar ratio)Drug delivery (nanoliposomes)

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; PIP₂: Phosphatidylinositol 4,5-bisphosphate; DSPE-mPEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: Characterization of Phosphatidylcholine-Based Liposomes for Drug Delivery

ParameterValueMethodSignificanceReference
Particle Size (Hydroxyurea-loaded)174 nmDynamic Light ScatteringOptimal for tumor penetration and avoiding clearance
Encapsulation Efficiency (Hydroxyurea)81%---High drug loading capacity
Zeta Potential-29 ± 0.21 mVElectrophoretic MobilityIndicates high colloidal stability

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and functionalization of phosphatidylcholine-based artificial cell models.

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

This method is widely used to generate large, cell-sized vesicles with a single lipid bilayer.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired PC lipid mixture

  • Chloroform (B151607)/methanol solvent mixture (2:1, v/v)

  • Indium Tin Oxide (ITO)-coated glass slides

  • Vesicle formation chamber

  • AC power supply

  • Sucrose (B13894) solution (for hydration)

Methodology:

  • Lipid Film Preparation:

    • Prepare a lipid solution of DOPC in a chloroform/methanol mixture at a concentration of 2.5 mg/mL.

    • Spread 20 µL of the lipid solution evenly onto the conductive side of two ITO-coated glass slides.

    • Dry the slides under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the slides in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.

  • Vesicle Formation:

    • Assemble the two ITO slides into a chamber with the lipid-coated sides facing each other, separated by a spacer (e.g., a silicone O-ring).

    • Fill the chamber with a sucrose solution (e.g., 0.1 M) for hydration.

    • Connect the ITO slides to an AC power supply.

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at room temperature. The electric field induces the lipid film to swell and form GUVs.

  • Harvesting GUVs:

    • Gently collect the GUV suspension from the chamber using a pipette.

    • The GUVs are now ready for observation or further experiments.

Protocol 2: Preparation of Drug-Loaded Liposomes by Thin-Film Hydration

This is a common method for encapsulating hydrophilic drugs within unilamellar or multilamellar vesicles.

Materials:

  • Phosphatidylcholine (e.g., soy PC, egg PC)

  • Cholesterol

  • Chloroform or chloroform:methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS) containing the drug to be encapsulated

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Vesicle Formation:

    • Add the hydration buffer containing the dissolved drug to the flask with the dry lipid film. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.

    • Agitate the flask (e.g., by vortexing) to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Repeat the extrusion process 11-21 times to ensure a uniform size distribution, resulting in Large Unilamellar Vesicles (LUVs).

  • Purification:

    • Remove the unencapsulated drug from the liposome (B1194612) suspension using size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways being modeled.

GUV_Electroformation_Workflow cluster_prep Lipid Film Preparation cluster_form Vesicle Formation cluster_harvest Harvesting A Dissolve PC Lipids in Organic Solvent B Spread on ITO-coated Slide A->B C Dry under Nitrogen B->C D Vacuum Desiccation C->D E Assemble Chamber D->E F Add Hydration Buffer E->F G Apply AC Electric Field F->G H Collect GUV Suspension G->H

Caption: Workflow for GUV preparation by electroformation.

Liposome_Drug_Encapsulation_Workflow A Dissolve Lipids in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydration with Drug Solution (Forms MLVs) B->C D Extrusion (Forms LUVs) C->D E Purification (e.g., Dialysis) D->E F Drug-Loaded Liposomes E->F

Caption: Protocol for drug encapsulation in liposomes.

Synthetic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Vesicle Membrane (PC-based) cluster_intracellular Intracellular Space Stimulus External Signal (e.g., Ca2+) Receptor Membrane Protein (e.g., MscL) Stimulus->Receptor Activation Enzyme Encapsulated Enzyme (e.g., Phospholipase A2) Receptor->Enzyme Triggers Response Downstream Effect (e.g., Fluorescence Change) Enzyme->Response Catalyzes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Liposome Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of phosphatidylcholine-based liposomes.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common challenge in liposome (B1194612) formulation. The following guide provides a structured approach to identifying and resolving potential issues.

Logical Flow for Troubleshooting Low Encapsulation Efficiency

Caption: A flowchart for troubleshooting low liposome encapsulation efficiency.

Frequently Asked Questions (FAQs)

Formulation & Composition

Q1: What is the optimal drug-to-lipid ratio for high encapsulation efficiency?

A1: The optimal drug-to-lipid ratio is highly dependent on the physicochemical properties of the drug and lipids. Typical starting molar ratios range from 1:10 to 1:100 (drug:lipid).[1] It is recommended to perform a titration experiment, varying the drug concentration while keeping the lipid concentration constant to determine the saturation point.[1] For some drugs, a higher lipid concentration leads to a more stable vesicle and better encapsulation.[2]

Q2: How does cholesterol affect encapsulation efficiency?

A2: Cholesterol is a critical component for modulating membrane fluidity and stability. Increasing cholesterol content generally increases the rigidity of the lipid bilayer, which can reduce the leakage of encapsulated drugs.[3] However, excessive cholesterol can decrease encapsulation efficiency for some molecules by slowing down the liposome formation and closure process, leading to greater leakage of the active pharmaceutical ingredient (API).[2]

Q3: Should I use charged lipids in my formulation?

A3: The inclusion of charged lipids can significantly enhance the encapsulation of certain drugs. For instance, negatively charged liposomes have shown higher encapsulation efficiencies for some hydrophilic drugs. Positively charged lipids can improve the encapsulation of negatively charged molecules like nucleic acids through electrostatic interactions. The choice depends on the charge of the drug to be encapsulated.

Process Parameters

Q4: What is the most common method for preparing liposomes and how can it be optimized?

A4: The thin-film hydration method is one of the most widely used techniques. To optimize this method for higher encapsulation efficiency:

  • Ensure a thin, uniform lipid film: This is achieved by slow evaporation of the organic solvent under vacuum. A larger surface area for drying is beneficial.

  • Control the hydration rate: A slower hydration rate can lead to higher encapsulation efficiency.

  • Hydrate (B1144303) above the lipid's phase transition temperature (Tm): For lipids like DSPC, the Tm is approximately 55°C. Hydrating above this temperature ensures the lipid bilayer is in a fluid state, which facilitates vesicle formation and drug entrapment.

Q5: How do sonication and extrusion affect encapsulation?

A5: Both sonication and extrusion are used to reduce the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Sonication: While effective for creating small vesicles, probe sonication can sometimes lead to drug degradation or leakage due to high energy input.

  • Extrusion: Passing liposomes through polycarbonate membranes of a defined pore size is a gentler method that produces vesicles with a more uniform size distribution. Performing extrusion above the lipid's Tm is crucial. Repeated cycles (e.g., 10-20 times) can improve homogeneity but may also increase the risk of drug leakage.

Q6: Can freeze-thaw cycles improve encapsulation efficiency?

A6: Yes, subjecting multilamellar vesicles to several freeze-thaw cycles can enhance encapsulation efficiency, particularly for water-soluble molecules. This process disrupts the lipid bilayers, allowing for the redistribution of the aqueous phase and the solute to be encapsulated, leading to a larger trapped volume.

Troubleshooting Specific Issues

Q7: My encapsulated drug seems to leak out after preparation. How can I prevent this?

A7: Drug leakage can be minimized by:

  • Choosing lipids with a high Tm: Saturated phospholipids (B1166683) like DSPC form more rigid and less permeable membranes at physiological temperatures compared to unsaturated phospholipids.

  • Incorporating cholesterol: Cholesterol can "plug" gaps in the lipid bilayer, reducing permeability.

  • Using a remote loading method: For ionizable drugs, creating a pH or ion gradient across the liposome membrane can actively drive the drug into the liposome and retain it, leading to very high and stable encapsulation.

Q8: I am having trouble separating the free drug from the liposomes. What are the best methods?

A8: Common and effective separation techniques include:

  • Size Exclusion Chromatography (SEC): This is a reliable method that separates liposomes (which elute first) from smaller, free drug molecules.

  • Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove free drug.

  • Centrifugation/Ultrafiltration: This method can pellet the liposomes, but it's important to optimize the speed and duration to avoid damaging the vesicles.

Quantitative Data Summary

Table 1: Factors Influencing Encapsulation Efficiency (EE%)

ParameterEffect on EE%RationaleTypical Range/Condition
Lipid Concentration Increases with concentration up to a saturation point.Higher lipid availability allows for the formation of more or larger vesicles.10-300 mM
Drug-to-Lipid Ratio Decreases as the ratio increases beyond an optimal point.Saturation of the aqueous core or lipid bilayer.1:10 to 1:100 (molar ratio)
Cholesterol Content Can increase or decrease EE%.Increases membrane rigidity but can hinder vesicle formation.30-50 mol%
Hydration Temperature Higher EE% when T > Tm of the lipid.Fluid-phase lipids are more flexible for vesicle formation.>55°C for DSPC-based liposomes
Surface Charge Charged lipids can increase EE% for oppositely charged drugs.Electrostatic interactions facilitate drug association with the liposome.10-30 mol% of charged lipid
Vesicle Size Larger vesicles generally have higher EE% for hydrophilic drugs.Higher internal aqueous volume-to-lipid ratio.MLVs > LUVs > SUVs

Key Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

Objective: To prepare unilamellar liposomes with improved encapsulation of a hydrophilic drug.

Workflow for Liposome Preparation

Liposome_Preparation_Workflow dissolve 1. Dissolve Lipids (e.g., DSPC:Cholesterol) in Organic Solvent evaporate 2. Evaporate Solvent to form a Thin Lipid Film dissolve->evaporate Using rotary evaporator hydrate 3. Hydrate Film with Aqueous Drug Solution (T > Tm) evaporate->hydrate Vortexing freeze_thaw 4. (Optional) Perform Freeze-Thaw Cycles hydrate->freeze_thaw For enhanced trapping extrude 5. Extrude through Polycarbonate Membranes (e.g., 100 nm) hydrate->extrude freeze_thaw->extrude To form LUVs purify 6. Purify: Remove Unencapsulated Drug (e.g., Size Exclusion Chromatography) extrude->purify characterize 7. Characterize Liposomes (Size, Zeta Potential, EE%) purify->characterize

Caption: A standard workflow for preparing liposomes via the thin-film hydration method followed by extrusion.

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a 2:1 molar ratio of DSPC to cholesterol) in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature below the boiling point of the solvent.

    • Reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of the drug to be encapsulated in a suitable buffer (e.g., PBS, HEPES).

    • Warm the lipid film and the aqueous drug solution to a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., 60-65°C for DSPC).

    • Add the aqueous solution to the flask and hydrate the lipid film by gentle rotation or vortexing until the film is fully suspended, forming multilamellar vesicles (MLVs). The hydration time can range from 30 minutes to 2 hours.

  • Size Reduction (Extrusion):

    • Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm), pre-heated to the same temperature as the hydration step.

    • Load the MLV suspension into a syringe and pass it through the membrane into a second syringe.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the entire sample passes through the filter an even number of times. This produces large unilamellar vesicles (LUVs) with a defined size.

Protocol 2: Determination of Encapsulation Efficiency

Objective: To accurately quantify the percentage of drug encapsulated within the liposomes.

Methodology:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome formulation using a suitable method like size exclusion chromatography (SEC) or dialysis.

    • For SEC, pass the liposome suspension through a column (e.g., Sephadex G-50) equilibrated with the same buffer used for hydration. Collect the fractions containing the liposomes (typically the void volume) and the fractions containing the free drug.

  • Quantification of Total and Encapsulated Drug:

    • Total Drug (D_total): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent or detergent (e.g., methanol, Triton X-100) to release the encapsulated drug. Measure the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Free Drug (D_free): Measure the concentration of the drug in the fractions collected from the separation step that do not contain liposomes.

  • Calculation of Encapsulation Efficiency (EE%):

    • The encapsulation efficiency is calculated using the following formula: EE% = [(D_total - D_free) / D_total] x 100

    • Alternatively, after separation, the liposome-containing fraction can be lysed and the encapsulated drug (D_encap) can be measured directly. EE% = [D_encap / D_total] x 100

References

Troubleshooting aggregation issues with PChemsPC vesicles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PChemsPC vesicles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common aggregation issues encountered during experimental work.

Troubleshooting Guides

This section provides answers to specific problems you might encounter with this compound vesicle aggregation.

Question 1: My this compound vesicle suspension is cloudy and shows visible aggregates immediately after preparation. What are the likely causes and how can I resolve this?

Answer: Cloudiness and immediate aggregation of your this compound vesicle suspension can be attributed to several factors during the formulation and processing steps. The primary culprits are often related to improper hydration, temperature control, and lipid concentration.

Immediate Aggregation Troubleshooting Workflow

G cluster_0 Observation cluster_1 Potential Causes cluster_2 Solutions A Cloudy Suspension & Immediate Aggregation B Incomplete Hydration A->B C Incorrect Processing Temperature A->C D High Lipid Concentration A->D E Suboptimal pH or High Ionic Strength A->E F Ensure hydration buffer is above lipid Tm. Gentle vortexing during hydration. B->F G Perform all processing steps (extrusion, sonication) above lipid Tm. C->G H Prepare vesicles at a lower lipid concentration. D->H I Use a buffer with pH 7.0-7.4 and moderate ionic strength. E->I

Caption: Troubleshooting workflow for immediate aggregation issues.

A detailed breakdown of the causes and solutions is provided below:

  • Incomplete Hydration: The lipid film may not have been fully hydrated. It is crucial to add the hydration buffer at a temperature above the main phase transition temperature (Tm) of the lipids used in the this compound formulation.[1] Agitation, such as gentle vortexing, during hydration is essential for forming a homogenous suspension of multilamellar vesicles (MLVs).[1]

  • Incorrect Temperature During Processing: All processing steps, including extrusion and sonication, must be performed above the Tm of the lipids.[1][2] Processing below this temperature can lead to the formation of unstable, irregular structures that are prone to aggregation.[1]

  • High Lipid Concentration: Very high concentrations of lipids can increase the likelihood of aggregation.[1] If you consistently observe aggregation, consider preparing your vesicles at a lower lipid concentration.[1]

  • Inappropriate pH and Ionic Strength: The pH and ionic strength of the buffer can significantly impact vesicle stability. For neutral vesicles, a pH close to neutral (7.0-7.4) is generally recommended.[1] High ionic strength can screen surface charges and reduce electrostatic repulsion between vesicles, leading to aggregation.[3]

Question 2: My this compound vesicles appear fine initially but aggregate over time during storage. What could be the reasons and how can I improve their long-term stability?

Answer: Delayed aggregation is a common issue and is typically related to storage conditions and the inherent stability of the vesicle formulation over time.

Long-Term Stability Troubleshooting Workflow

G cluster_0 Observation cluster_1 Potential Causes cluster_2 Solutions A Aggregation During Storage B Lipid Hydrolysis A->B C Suboptimal Storage Temperature A->C D Formulation Instability A->D E Store at 4°C to slow hydrolysis. B->E F Avoid freezing unless cryoprotectants (e.g., sucrose (B13894), trehalose) are used. C->F G Incorporate cholesterol to enhance membrane stability. Consider PEGylation to provide a protective layer. D->G

Caption: Troubleshooting workflow for delayed aggregation issues.

Here are the key factors to consider for improving long-term stability:

  • Lipid Hydrolysis: Over time, phospholipids (B1166683) can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids.[1] These degradation products can alter the membrane properties and induce vesicle fusion or aggregation. Storing vesicles at low temperatures (e.g., 4°C) can slow down this process.[1]

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing, which can induce phase separation and aggregation upon thawing.[4] If freezing is necessary, consider adding a cryoprotectant like sucrose or trehalose.[4]

  • Inclusion of Cholesterol: The presence of cholesterol can significantly enhance the stability of vesicles by modulating membrane fluidity and reducing permeability.[1][5] Formulations without cholesterol may be more prone to aggregation over time.[1] An optimal concentration of around 50 mol% cholesterol is often recommended for stable liposomes.[5]

  • PEGylation: Modifying the vesicle surface with polyethylene (B3416737) glycol (PEG) can provide a protective layer that prevents aggregation.[5][6] PEGylated liposomes have been shown to be more stable in various media.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH and ionic strength for my this compound vesicle suspension?

A1: For vesicles composed of neutral lipids like phosphatidylcholine, a pH between 5.5 and 7.5 generally results in consistent size and surface charge.[3] It is crucial to maintain the pH of your buffer within a range that ensures the stability of all components in your formulation.[3] High concentrations of salts in the buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation.[3] If aggregation is observed, consider reducing the salt concentration.

Q2: How can I prevent aggregation caused by the addition of proteins or other molecules to my vesicles?

A2: The addition of molecules, especially multivalent proteins, can cause crosslinking and aggregation of vesicles.[7] To mitigate this, consider incorporating PEG-modified lipids into your vesicle formulation. The PEG layer provides a steric barrier that can inhibit aggregation during conjugation procedures.[7]

Q3: Can the preparation method influence the aggregation of this compound vesicles?

A3: Yes, the preparation method significantly impacts the initial size distribution and tendency to aggregate. The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles with a controlled size.[3] Ensure the lipid film is completely dry before hydration and that extrusion is performed above the phase transition temperature of all lipid components.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • This compound lipid mixture (and other components like cholesterol, PEGylated lipids)

  • Chloroform (B151607) or a suitable organic solvent

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the this compound lipid mixture in chloroform in a round-bottom flask.[5]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.[5]

    • Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[8][9]

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the lipid Tm, to the flask containing the dry lipid film.[2][5]

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[4]

  • Extrusion (Size Reduction):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[4]

    • Transfer the MLV suspension to a syringe and place it in the extruder, which should also be heated to above the lipid Tm.[2]

    • Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.[4][8] The solution should become clearer after extrusion.[10]

Protocol 2: Characterization of Vesicle Size and Stability by Dynamic Light Scattering (DLS)

DLS is a common technique to measure the size distribution and monitor the stability of vesicle suspensions over time.

Materials:

  • This compound vesicle suspension

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

Methodology:

  • Sample Preparation: Dilute a small aliquot of the vesicle suspension with the appropriate buffer to a suitable concentration for DLS analysis.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to the desired temperature.

    • Perform the DLS measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI).

  • Stability Assessment: To assess stability, DLS measurements can be taken at different time points during storage. An increase in the Z-average or PDI over time can indicate vesicle aggregation.

Quantitative Data Summary

The stability of vesicle formulations can be quantitatively assessed by monitoring key parameters over time. The following table provides a hypothetical example of how to present such data.

FormulationStorage ConditionTime (days)Z-Average Diameter (nm)Polydispersity Index (PDI)
This compound4°C0105.20.12
7110.50.15
14125.80.21
This compound + 30% Cholesterol4°C0102.10.11
7103.40.12
14104.90.13
This compound + 5% PEG-Lipid4°C0112.60.13
7113.10.13
14114.50.14

References

Technical Support Center: Optimizing Phosphatidylcholine Concentrations for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphatidylcholines (PCs) in membrane studies. The following sections address common issues encountered during the optimization of PC concentrations for creating stable and reliable model membranes.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during your experiments with phosphatidylcholine-based membranes.

Problem: Poor or incomplete formation of supported lipid bilayers (SLBs).

Possible Cause 1: Suboptimal Lipid Concentration.

  • Solution: The optimal lipid concentration can be influenced by the buffer composition. For instance, when preparing dipalmitoylphosphatidylcholine (DPPC) bilayers, lower concentrations (e.g., 0.06 mg/mL) can be effective in the presence of salts like NaCl and MgCl2, while higher concentrations (> 0.5 mg/mL) might be necessary when using pure water.[1] It is recommended to perform sequential dilutions to pinpoint the ideal concentration for your specific conditions.[1]

Possible Cause 2: Incorrect Deposition Temperature.

  • Solution: The temperature at which you incubate your vesicles with the substrate is critical, especially for lipids with a high phase transition temperature like DPPC. Vesicle fusion is often more efficient when performed above the lipid's transition temperature (around 50-60°C for DPPC).[1] However, at very high concentrations, DPPC vesicles may fuse even at room temperature.[1]

Possible Cause 3: Inadequate Incubation Time.

  • Solution: The duration of vesicle incubation with the substrate can affect the completeness of the bilayer. For DPPC, incubation times can range from 2 minutes to over an hour, depending on the buffer and temperature.[1] Experiment with different incubation times to find the optimal duration for your system.

Problem: Aggregation of membrane proteins during reconstitution.

Possible Cause 1: Hydrophobic Mismatch.

  • Solution: A significant difference between the hydrophobic thickness of the lipid bilayer and the transmembrane domain of the protein can lead to aggregation.[2] Consider using a lipid with a chain length that better matches the protein's hydrophobic region. The aggregation of membrane proteins can be influenced by hydrophobic mismatch, membrane curvature, and the class of the protein.[2]

Possible Cause 2: Inappropriate Detergent Concentration.

  • Solution: When solubilizing membrane proteins, the detergent concentration is crucial. If the detergent concentration is too low, even if it's above the critical micellar concentration (CMC), multiple protein molecules might be present in each micelle, leading to aggregation.[3] Increasing the detergent concentration can often resolve this issue.[3] It is also important to ensure that the column used for purification is equilibrated with a buffer containing the detergent above its CMC.[3]

Possible Cause 3: High Protein Concentration.

  • Solution: High concentrations of proteins can increase the likelihood of aggregation.[4] It is advisable to work with lower protein concentrations during purification and reconstitution.[4] If a high final concentration is necessary, consider adding stabilizing agents to the buffer.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for preparing DPPC vesicles for SLB formation?

A1: A typical starting concentration for DPPC in chloroform/methanol (2:1) is 2 mM.[1] After solvent evaporation, the dried lipid film can be rehydrated in an aqueous buffer to a concentration of around 0.3 mg/mL for experiments in pure water.[1] However, if you are using buffers containing salts like HEPES-NaCl or HEPES-NaCl-Mg, you may be able to use a lower concentration, such as 0.06 mg/mL.[1]

Q2: How does cholesterol concentration affect the properties of a lipid bilayer?

A2: Cholesterol plays a significant role in modulating the physical properties of lipid bilayers. Increasing cholesterol concentration generally leads to increased membrane thickness and ordering of the lipid acyl chains, which is often referred to as the "condensing effect".[5] However, the effect of cholesterol can be dependent on the curvature of the membrane. In planar bilayers, increasing cholesterol leads to a decrease in the area per lipid, while in curved bilayers, it can cause an expansion, particularly in the inner leaflet.[5] For instance, in 18:0-18:1 PC bilayers, increasing cholesterol concentration can shift the equilibrium of rhodopsin towards its inactive state.[6]

Q3: How can I visualize phase separation in my lipid bilayer?

A3: Phase separation in giant unilamellar vesicles (GUVs) can be visualized using fluorescence microscopy with lipid-partitioning fluorescent probes.[7] Probes like DiI-C(20) and Bodipy-PC differentially partition between different lipid phases, allowing for the direct visualization of coexisting phase domains.[7] Confocal microscopy can provide three-dimensional image reconstructions of these domains on the vesicle surface.[7]

Q4: What are some key parameters to consider when optimizing the reconstitution of a membrane protein into a lipid bilayer?

A4: The successful reconstitution of a membrane protein depends on several factors. Key parameters to optimize include the choice of lipid and its phase behavior, the detergent used for solubilization and its concentration, the protein-to-lipid ratio, and the reconstitution method (e.g., dialysis, dilution, or bio-beads). The pH and ionic strength of the buffer can also significantly impact protein stability and solubility.[8][9]

Data Presentation

Table 1: Recommended DPPC Concentrations for Supported Lipid Bilayer (SLB) Formation under Different Conditions.

Buffer ConditionRecommended DPPC Concentration (mg/mL)Deposition Temperature (°C)Deposition Time (min)Reference
Pure Water0.3605[1]
HEPES-NaCl0.06702[1]
HEPES-NaCl-Mg0.06552[1]

Experimental Protocols

Protocol 1: Preparation of DPPC Liposomes

  • Lipid Preparation: Weigh the desired amount of powdered DPPC and dissolve it in a chloroform/methanol (2:1, v/v) mixture to achieve a final concentration of 2 mM.[1]

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas for approximately 30 minutes, or until a thin, dry lipid film is visible at the bottom of the vial.[1]

  • Hydration: Add the desired aqueous buffer (e.g., pure water, HEPES-NaCl) to the dried lipid film to reach the target final concentration (e.g., 0.3 mg/mL).[1]

  • Vesicle Formation: Vortex the solution vigorously for several minutes to form multilamellar vesicles (MLVs). For unilamellar vesicles, further processing by extrusion through polycarbonate membranes or sonication is required.

Protocol 2: Formation of a Supported Planar Lipid Bilayer (SLB) on a Mica Substrate

  • Substrate Preparation: Cleave a mica disc to expose a fresh, atomically flat surface.

  • Vesicle Deposition: Place the mica substrate in a fluid cell and add the prepared DPPC liposome (B1194612) solution.[1]

  • Incubation: Heat the fluid cell to the desired deposition temperature (e.g., 60°C) and incubate for the optimized duration (e.g., 5 minutes).[1]

  • Washing: After incubation, gently wash the substrate with the same buffer to remove excess vesicles that have not fused to the surface.[1]

  • Cooling: Allow the sample to cool down to room temperature. The cooling rate can influence the final structure of the bilayer.[1]

  • Characterization: The resulting SLB can be characterized using techniques such as Atomic Force Microscopy (AFM) or Fluorescence Correlation Spectroscopy (FCS).[1][7]

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_optimization Concentration Optimization cluster_end Final Protocol start Start: Define Lipid Composition dissolve Dissolve Lipid in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate form_vesicles Form Vesicles (Vortex/Extrude) hydrate->form_vesicles test_conc Test a Range of Lipid Concentrations form_vesicles->test_conc characterize Characterize Bilayer Quality (e.g., AFM) test_conc->characterize optimal Optimal Concentration Identified? characterize->optimal adjust_conc Adjust Concentration optimal->adjust_conc No end Proceed with Optimized Concentration optimal->end Yes adjust_conc->test_conc troubleshooting_guide cluster_slb SLB Formation Issues cluster_agg Protein Aggregation Issues start Issue: Poor SLB Formation or Protein Aggregation check_conc Is Lipid Concentration Optimized? start->check_conc check_mismatch Is there Hydrophobic Mismatch? start->check_mismatch check_temp Is Deposition Temperature Correct? check_conc->check_temp Yes solution_conc Adjust Concentration check_conc->solution_conc No check_time Is Incubation Time Sufficient? check_temp->check_time Yes solution_temp Adjust Temperature check_temp->solution_temp No solution_time Increase Incubation Time check_time->solution_time No check_detergent Is Detergent Concentration Adequate? check_mismatch->check_detergent No solution_mismatch Change Lipid Composition check_mismatch->solution_mismatch Yes solution_detergent Increase Detergent Concentration check_detergent->solution_detergent No

References

PChemsPC purity analysis and quality control.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PChemsPC (Phospho-chemsitrine-PC), a high-purity synthetic phospholipid for advanced drug delivery applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application and analysis of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic, high-purity phosphatidylcholine analog. Its primary application is in the formation of lipid nanoparticles (LNPs) and liposomes for the delivery of therapeutics, including mRNA, siRNA, and small molecule drugs. Its consistent quality and purity make it an ideal excipient for creating stable and effective drug delivery systems.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. Before use, allow the container to warm to room temperature before opening to avoid moisture condensation. Handle the material quickly in a clean, dry environment.

Q3: What are the typical purity specifications for a new lot of this compound?

A3: Each lot of this compound is released with a Certificate of Analysis (CoA) detailing its quality attributes. The table below summarizes the typical specifications.

Table 1: this compound Quality Control Specifications

ParameterSpecificationTypical Analytical Method
Identity Conforms to reference standard¹H NMR, ³¹P NMR, LC-MS
Purity (by HPLC-ELSD) ≥ 99.0%HPLC-ELSD
Lyso-PChemsPC ≤ 0.5%HPLC-ELSD
Other Phospholipids (B1166683) ≤ 0.3%HPLC-ELSD, ³¹P NMR
Free Fatty Acids ≤ 0.1%GC-FID
Water Content ≤ 1.0%Karl Fischer Titration
Peroxide Value ≤ 5.0 meq/kgTitration
Endotoxin < 10 EU/gLAL Test

Analytical & Purity Analysis Guides

This section provides detailed protocols for key analytical methods and troubleshooting guides for common issues encountered during the quality control of this compound.

Overall Quality Control Workflow

The diagram below illustrates the general workflow for the quality control analysis of a new batch of this compound.

G cluster_0 QC Workflow for this compound Sample Receive this compound Batch Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility NMR_ID Identity Confirmation (¹H & ³¹P NMR) Solubility->NMR_ID HPLC_Purity Purity & Impurity Profile (HPLC-ELSD) Solubility->HPLC_Purity LCMS_ID Mass Confirmation (LC-MS) Solubility->LCMS_ID KF_Water Water Content (Karl Fischer) Solubility->KF_Water Decision Meets Specs? NMR_ID->Decision HPLC_Purity->Decision LCMS_ID->Decision KF_Water->Decision Release Final CoA Generation & Batch Release Fail Quarantine & Investigate Decision->Release Yes Decision->Fail No

Caption: General workflow for this compound quality control.
Experimental Protocol 1: Purity Analysis by HPLC-ELSD

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is the primary method for assessing the purity of this compound and quantifying related impurities like Lyso-PChemsPC.[1][2][3][4]

1. Objective: To determine the purity of this compound and quantify specified phospholipid impurities.

2. Materials & Equipment:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Silica-based analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)

  • This compound reference standard and sample

  • HPLC-grade solvents: Hexane (B92381), Isopropanol (B130326) (IPA), Water

3. Chromatographic Conditions:

ParameterSetting
Column Normal Phase Silica, 150 x 4.6 mm, 3 µm
Mobile Phase A Hexane / Isopropanol (60:40 v/v)
Mobile Phase B Isopropanol / Water (85:15 v/v)
Gradient 0-10 min: 10-50% B; 10-15 min: 50-80% B; 15-17 min: 80-10% B; 17-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
ELSD Drift Tube 50°C
ELSD Nebulizer 40°C
Gas Flow (Nitrogen) 1.5 SLM

4. Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample and reference standard in a 90:10 (v/v) mixture of hexane and isopropanol to a final concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), followed by the reference standard, and then the sample.

  • Data Analysis: Identify the this compound peak based on the retention time of the reference standard. Calculate purity using the area percent method.

Troubleshooting Guide: HPLC-ELSD Analysis

Q: My this compound peak is showing significant tailing. What could be the cause?

A: Peak tailing is a common issue in HPLC.[5] The diagram below outlines a decision-making process to troubleshoot this problem.

G cluster_1 Troubleshooting: HPLC Peak Tailing Start Problem: Peak Tailing Observed CheckColumn Is the column old or overused? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? Is it buffered? CheckColumn->CheckMobilePhase No Sol_Column Action: Flush column with strong solvent. If no improvement, replace the column. CheckColumn->Sol_Column Yes CheckSample Is the sample overloaded or dissolved in a strong solvent? CheckMobilePhase->CheckSample No Sol_MobilePhase Action: Adjust mobile phase. Add a modifier like 0.1% formic acid or TEA to reduce silanol (B1196071) interactions. CheckMobilePhase->Sol_MobilePhase Yes Sol_Sample Action: Reduce injection volume or sample concentration. Dissolve sample in initial mobile phase. CheckSample->Sol_Sample Yes End Problem Resolved CheckSample->End No (Contact Support) Sol_Column->End Sol_MobilePhase->End Sol_Sample->End G cluster_0 Interrelation of this compound QC Tests Identity Identity NMR ¹H & ³¹P NMR Identity->NMR LCMS LC-MS Identity->LCMS Purity Purity Purity->NMR HPLC HPLC-ELSD Purity->HPLC Impurity Impurity Profile Impurity->LCMS Impurity->HPLC GC GC-FID Impurity->GC Safety Safety & Stability KF Karl Fischer Safety->KF Endo Endotoxin Safety->Endo CoA Certificate of Analysis (CoA) NMR->CoA LCMS->CoA HPLC->CoA GC->CoA KF->CoA Endo->CoA

References

Technical Support Center: PChemsPC in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification is required regarding the fluorescent probe "PChemsPC." Our comprehensive search for a compound with this designation within scientific literature and databases has not yielded any specific matches. It is highly probable that "this compound" is a typographical error. To provide accurate and relevant technical support, we kindly request you to verify and provide the correct name of the fluorescent probe you are working with.

Once the correct name of the fluorophore is identified, this technical support center will be populated with detailed troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during fluorescence microscopy experiments.

Below is a template of the type of information that will be provided once the correct probe name is available.

Frequently Asked Questions (FAQs) - General Fluorescence Microscopy

This section will provide answers to common questions related to fluorescence microscopy techniques and troubleshooting.

Question Brief Answer
What are the common sources of background fluorescence?Autofluorescence from cells/tissues, non-specific staining, and impurities in reagents are common culprits.[1][2]
How can I minimize photobleaching?Reduce laser power, decrease exposure time, and use antifade mounting media.[2][3]
What is bleed-through and how can it be corrected?Bleed-through occurs when fluorescence from one channel is detected in another. It can be minimized by selecting appropriate filters and using sequential scanning.[2]
How do I choose the right objective for my experiment?The choice depends on the desired magnification, resolution, and working distance. Immersion objectives can improve image quality.[4]

Troubleshooting Guide: Common Artifacts in Fluorescence Microscopy

This guide will offer solutions to specific problems that researchers may encounter.

Problem Possible Cause Suggested Solution
No or Weak Signal Incorrect filter set; Low antibody concentration; Photobleaching.Verify filter compatibility with your fluorophore's spectra.[4][5] Titrate your antibody to find the optimal concentration. Use antifade reagents and minimize light exposure.[3]
High Background Non-specific antibody binding; Autofluorescence; Ambient light.Increase the number of wash steps. Use a blocking solution. Image in a dark environment.[2][6]
Uneven Illumination Misaligned light path.Ensure proper Köhler illumination alignment of the microscope.[2]
Image is Blurry Incorrect coverslip thickness; Dirty objective lens.Use coverslips with the correct thickness for your objective. Clean the objective lens with appropriate lens paper and cleaning solution.[4][7]
Phototoxicity Excessive light exposure leading to cell stress or death.Use the lowest possible laser power and exposure time. Consider using longer wavelength fluorophores which are less energetic.[7]

Experimental Workflow & Logic Diagrams

To aid in experimental design and troubleshooting, visual guides will be provided.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture/Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation with this compound primary_ab->secondary_ab mounting Mounting with Antifade secondary_ab->mounting microscope_setup Microscope Setup mounting->microscope_setup image_acquisition Image Acquisition microscope_setup->image_acquisition background_subtraction Background Subtraction image_acquisition->background_subtraction quantification Signal Quantification background_subtraction->quantification colocalization_analysis Colocalization Analysis quantification->colocalization_analysis

Caption: A generalized experimental workflow for immunofluorescence microscopy.

troubleshooting_logic node_sol node_sol start Weak or No Signal? check_filters Filters Correct? start->check_filters check_concentration Concentration Optimal? check_filters->check_concentration Yes solution_filters Use Correct Filter Set check_filters->solution_filters No check_photobleaching Photobleaching? check_concentration->check_photobleaching Yes solution_concentration Titrate Antibody check_concentration->solution_concentration No solution_photobleaching Use Antifade/Reduce Exposure check_photobleaching->solution_photobleaching Yes end Problem Solved check_photobleaching->end No solution_filters->end solution_concentration->end solution_photobleaching->end

Caption: A troubleshooting decision tree for a "weak or no signal" issue.

We look forward to your feedback to provide you with the specific and detailed information you need for your research.

References

Troubleshooting guide for PChemsPC experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PChemsPC Experiments

This guide provides troubleshooting advice and frequently asked questions for this compound (Photo-crosslinking Chemical Proteomics) experiments. The content is designed for researchers, scientists, and professionals in drug development to help identify and resolve common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a this compound experiment?

A1: this compound is a technique used to identify the protein targets of a small molecule probe within a complex biological sample. The general workflow involves synthesizing a probe with a photo-activatable crosslinker and an enrichment tag, incubating the probe with the proteome (in cells or lysate), irradiating with UV light to covalently link the probe to interacting proteins, enriching the crosslinked proteins, and identifying them via mass spectrometry.

Q2: My probe is not showing any enrichment of known protein targets. What are the potential causes?

A2: Several factors could lead to a lack of enrichment. These include issues with probe synthesis or stability, insufficient crosslinking efficiency, problems with the enrichment step (e.g., antibody or bead issues), or the protein target not being expressed at a detectable level in the system used. It is also possible that the interaction is too transient to be captured effectively.

Q3: I am observing a high number of non-specific proteins in my mass spectrometry results. How can I reduce this background?

A3: High background is a common issue. To reduce it, consider optimizing the probe concentration, reducing the UV irradiation time, or increasing the stringency of your wash buffers during the enrichment step. Including appropriate controls, such as a competition experiment with an excess of the non-crosslinking parent compound or a probe that lacks the photoreactive group, is crucial for distinguishing specific binders from non-specific background.

Troubleshooting Guide

Issue 1: Low Yield of Enriched Proteins

If you are experiencing a low yield of protein after the enrichment step, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution Experimental Detail
Inefficient UV Crosslinking Optimize UV irradiation time and wavelength. Ensure the UV lamp is functioning correctly and is at the appropriate distance from the sample.Typical conditions are 365 nm UV light for 5-30 minutes on ice.
Probe Degradation Verify the stability of your probe under experimental conditions. Synthesize fresh probe if necessary.Use analytical techniques like HPLC or MS to check probe integrity before use.
Inefficient Protein Enrichment Ensure the affinity resin (e.g., streptavidin beads for a biotin (B1667282) tag) is not saturated and is sufficiently incubated with the lysate.Use a sufficient volume of high-capacity beads and incubate for at least 1-2 hours at 4°C with rotation.
Poor Protein Extraction Optimize the lysis buffer to ensure efficient cell lysis and protein solubilization.Lysis buffers containing detergents like NP-40 or RIPA are often effective. Sonication can also improve lysis.
Issue 2: High Non-Specific Binding

High background can obscure true interactions. The following steps can help in troubleshooting this issue.

Potential Cause Recommended Solution Experimental Detail
Probe Concentration Too High Perform a dose-response experiment to find the optimal probe concentration that maximizes specific signal over background.Test a range of concentrations, for example, from 0.1 µM to 10 µM.
Insufficient Washing Increase the number of washes and/or the stringency of the wash buffers after the enrichment step.Add detergents (e.g., 0.1% SDS) or increase the salt concentration in the wash buffers.
Non-Specific Binding to Beads Pre-clear the lysate by incubating it with beads that do not have the affinity matrix before adding your probe-captured proteins.Incubate lysate with protein A/G or unconjugated beads for 1 hour at 4°C.

Experimental Protocols & Visualizations

General this compound Experimental Workflow

The following diagram illustrates the standard workflow for a this compound experiment, from probe treatment to protein identification.

PChemsPC_Workflow cluster_cell_based Cell-Based Steps cluster_biochem Biochemical Steps cluster_analysis Analysis cell_treatment 1. Treat Cells with Probe uv_crosslinking 2. UV Crosslinking (365 nm) cell_treatment->uv_crosslinking cell_lysis 3. Cell Lysis uv_crosslinking->cell_lysis enrichment 4. Protein Enrichment (e.g., Streptavidin Beads) cell_lysis->enrichment washing 5. Wash Beads enrichment->washing elution 6. On-Bead Digestion or Elution washing->elution ms_analysis 7. LC-MS/MS Analysis elution->ms_analysis data_analysis 8. Data Analysis ms_analysis->data_analysis

Caption: General workflow for a this compound experiment.

Troubleshooting Logic for High Background

This decision tree provides a logical approach to diagnosing and resolving issues with high non-specific protein binding.

High_Background_Troubleshooting start High Background Observed control_check Are controls clean? (-UV, competition) start->control_check probe_issue Issue with Probe (e.g., sticky, reactive) control_check->probe_issue No protocol_issue Optimize Protocol control_check->protocol_issue Yes probe_solution Redesign probe or run competition controls probe_issue->probe_solution concentration Reduce probe concentration protocol_issue->concentration washing Increase wash stringency protocol_issue->washing blocking Improve blocking/ pre-clearing protocol_issue->blocking

Caption: Troubleshooting decision tree for high background.

Detailed Protocol: On-Bead Protein Digestion

For protein identification by mass spectrometry, an on-bead digestion protocol is often used to reduce contamination from the affinity resin.

  • Washing: After enriching the probe-protein complexes on the beads, wash the beads three times with 1 ml of RIPA buffer, followed by three washes with 1 ml of 50 mM ammonium (B1175870) bicarbonate.

  • Reduction: Resuspend the beads in 100 µl of 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add 10 µl of 200 mM iodoacetamide (B48618) and incubate in the dark for 30 minutes.

  • Digestion: Add sequencing-grade trypsin to a final enzyme-to-protein ratio of 1:50. Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Validation & Comparative

PChemsPC: A Comparative Guide to a Novel Phosphocholine Lipid for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid excipients is a critical factor in the design of effective liposomal drug delivery systems. This guide provides a comprehensive comparison of PChemsPC (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine), a novel sterol-modified phospholipid, with conventional phosphocholine (B91661) lipids such as DSPC, DPPC, and DOPC.

This compound stands out due to its unique molecular structure where a cholesterol moiety is covalently attached to the glycerol (B35011) backbone of the phospholipid. This modification results in significantly enhanced stability of the liposomal bilayer, a crucial attribute for successful drug delivery. Unlike traditional liposomes where free cholesterol can be extracted by serum components, leading to premature drug leakage, the integrated cholesterol in this compound is anchored within the membrane. This guide will delve into the performance of this compound in comparison to other widely used phosphocholine lipids, supported by available experimental data.

Comparative Analysis of Physicochemical and Performance Properties

The selection of a phospholipid for a liposomal formulation is dictated by the desired physicochemical properties of the vesicles, which in turn influence their in vivo performance. Key parameters include the phase transition temperature (Tm), membrane fluidity, drug encapsulation efficiency, stability, and drug release profile.

PropertyThis compoundDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
Lipid Type Sterol-Modified PhospholipidSaturated Phospholipid (C18:0)Saturated Phospholipid (C16:0)Unsaturated Phospholipid (C18:1)
Phase Transition Temp. (Tm) High (Eliminates phase transition)[1]~55°C[2]~41°C[2]-17°C
Membrane Rigidity at 37°C High (Gel-like, stable)[1]High (Gel phase, ordered, rigid)[2]Gel phase (approaching Tm)Low (Fluid, liquid-crystalline state)
Oxidative Stability HighHighHighProne to oxidation

Table 1: Physicochemical Properties of this compound and Other Common Phosphocholine Lipids.

The high phase transition temperature of DSPC and the covalent linkage of cholesterol in this compound contribute to more rigid and stable membranes at physiological temperature (37°C) compared to DPPC and DOPC. The unsaturated acyl chains of DOPC result in a fluid membrane, which can be advantageous for certain applications but may also lead to lower stability and higher drug leakage.

Performance in Drug Delivery Applications

The distinct structural features of these lipids directly translate to their performance in drug delivery systems.

Stability and Drug Retention

Liposome (B1194612) stability, particularly in the presence of serum, is a critical determinant of a drug delivery system's efficacy. This compound, as a sterol-modified phospholipid (SML), is designed to overcome the limitation of cholesterol extraction from the liposome bilayer by serum proteins.

FormulationDrug Retention in Serum (in vitro)Key Findings
This compound-based Liposomes Exceptionally high resistance to content releaseSML liposomes are significantly more stable in serum compared to conventional liposomes containing free cholesterol. The exchange of SMLs between bilayers is over 100-fold slower than that of free cholesterol.
DSPC/Cholesterol Liposomes High (85.2% retention after 48h at 37°C)The rigid nature of the DSPC bilayer at physiological temperature contributes to excellent drug retention.
DPPC/Cholesterol Liposomes Moderate (60.8% retention after 24h at 37°C)Being closer to its phase transition temperature at 37°C, DPPC liposomes are more prone to leakage than DSPC liposomes.
DOPC/Cholesterol Liposomes Low to ModerateThe fluid nature of the DOPC bilayer generally leads to higher leakage rates compared to saturated phospholipids.

Table 2: Comparative Stability and Drug Retention of Liposomes in Serum.

Encapsulation Efficiency

The efficiency of drug encapsulation is a crucial parameter for the therapeutic and economic viability of a liposomal formulation. It is influenced by the lipid composition, the physicochemical properties of the drug, and the preparation method.

Lipid CompositionEncapsulated DrugEncapsulation Efficiency (%)
This compound-based Liposomes DoxorubicinHigh (comparable to Doxil®)
DSPC/Cholesterol Inulin2.95%
DPPC/Cholesterol Paclitaxel~85%
DOPC/Cholesterol Paclitaxel~49%

Table 3: Comparative Encapsulation Efficiency of Various Drugs in Different Liposomal Formulations.

Generally, more rigid membranes formed by lipids with higher phase transition temperatures, such as DSPC, tend to exhibit higher encapsulation efficiencies for many drugs compared to more fluid membranes like those made of DOPC. This compound-based liposomes have been shown to achieve high encapsulation efficiencies for drugs like doxorubicin, comparable to the commercially successful formulation, Doxil®.

Cellular Uptake and Cytotoxicity

The interaction of liposomes with cells is a complex process influenced by the lipid composition, surface charge, and size of the vesicles.

  • This compound: While specific comparative cellular uptake studies on this compound are limited, its stable nature is expected to lead to uptake primarily through endocytosis. The cytotoxicity of this compound-based liposomes is generally low, and doxorubicin-loaded this compound liposomes have demonstrated efficacy comparable to Doxil® in treating murine colon carcinoma.

  • DSPC and DPPC: Liposomes composed of these saturated lipids are also typically taken up by cells via endocytosis. Their cytotoxicity is generally low.

  • DOPC: The fluid nature of DOPC liposomes may facilitate fusion with the cell membrane, in addition to endocytosis, potentially leading to different intracellular drug release profiles.

Experimental Protocols and Methodologies

Reproducible and well-characterized liposome formulations are essential for meaningful comparative studies. Below are general protocols for liposome preparation and characterization.

Liposome Preparation: Thin-Film Hydration Method

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids (this compound or other PC, Cholesterol) in organic solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film Evaporate solvent hydrate 3. Hydrate Film (Aqueous buffer containing drug) to form MLVs film->hydrate Add buffer & agitate size 4. Size Reduction (Extrusion or Sonication) to form SUVs hydrate->size Energy input G cluster_char Liposome Characterization Workflow liposomes Liposome Suspension dls Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) liposomes->dls els Electrophoretic Light Scattering (ELS) - Zeta Potential liposomes->els tem Transmission Electron Microscopy (TEM) - Morphology - Lamellarity liposomes->tem hplc High-Performance Liquid Chromatography (HPLC) - Encapsulation Efficiency - Drug Release liposomes->hplc G cluster_decision Lipid Selection Pathway start Define Drug Delivery Goal stability_need High In Vivo Stability & Sustained Release Required? start->stability_need fluidity_need Membrane Fluidity or Rapid Release Desired? stability_need->fluidity_need No use_this compound Consider this compound or DSPC stability_need->use_this compound Yes use_dppc Consider DPPC fluidity_need->use_dppc Moderate Fluidity use_dopc Consider DOPC fluidity_need->use_dopc High Fluidity cost_consideration Cost-Effectiveness a Major Factor? fluidity_need->cost_consideration No use_soy_pc Consider Soy PC cost_consideration->use_soy_pc Yes

References

A Comparative Analysis of Liposome Formulations: Size and Polydispersity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible production of liposomes with specific physicochemical characteristics is paramount for successful therapeutic applications. This guide provides a comparative validation of liposome (B1194612) size and polydispersity, focusing on a representative phosphatidylcholine formulation, and contrasts its performance with alternative nanocarriers. All experimental data is supported by detailed methodologies to ensure reproducibility.

Performance Comparison of Nanocarrier Systems

The selection of a lipid composition for liposomal drug delivery systems significantly impacts their physical characteristics, including particle size and polydispersity index (PDI). These parameters, in turn, influence the stability, in vivo circulation time, and cellular uptake of the encapsulated therapeutic agent. Here, we compare a standard liposome formulation composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol with 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)-based liposomes and niosomes, an alternative non-ionic surfactant-based vesicle system.

The data presented in the table below summarizes typical size and PDI values obtained through Dynamic Light Scattering (DLS) analysis. DSPC-based liposomes, known for their rigid and stable bilayers due to the saturated nature of the acyl chains, generally exhibit a slightly larger size and a low PDI, indicating a homogenous population of vesicles.[1][2] In contrast, DOPC-based liposomes, containing unsaturated acyl chains, tend to form slightly smaller and more fluid vesicles.[1][3] Niosomes, while a viable alternative, can present a broader size distribution, as reflected by a potentially higher PDI.[4][5]

Nanocarrier FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
DSPC:Cholesterol ~104 nm[1]< 0.2[1]
DOPC:Cholesterol ~75 nm[1]< 0.2[1]
Niosomes (Span 60:Cholesterol) 108 - 173 nm[6]0.196 - 0.308[6]

Experimental Protocols

Reproducibility in liposome preparation and characterization is critical. The following sections provide detailed protocols for the thin-film hydration method and Dynamic Light Scattering analysis used to generate the comparative data.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a robust and widely used method for the preparation of liposomes.[7][8][9][10][11]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for DSPC, >55°C) to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer (e.g., PBS), pre-heated to above the lipid's phase transition temperature, to the flask. Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film, which will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. This process involves repeatedly passing the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a handheld or high-pressure extruder.

Size and Polydispersity Analysis: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[12][13][14]

Materials:

  • Liposome suspension

  • Appropriate buffer for dilution (e.g., filtered PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute the liposome suspension with filtered buffer to an appropriate concentration. This is crucial to avoid multiple scattering effects which can lead to inaccurate results. A typical dilution is 1:100, but this may need to be optimized for the specific sample and instrument.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters, including the dispersant (e.g., water), temperature (e.g., 25°C), and scattering angle (e.g., 173°).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's measurement cell.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. The instrument software will record the intensity fluctuations of the scattered light and calculate the hydrodynamic diameter and PDI using the Stokes-Einstein equation.

  • Data Analysis: The results will typically be presented as an intensity-weighted size distribution, from which the Z-average diameter (a measure of the mean hydrodynamic size) and the PDI are obtained. For liposomes intended for drug delivery, a PDI value below 0.3 is generally considered acceptable, indicating a narrow and homogenous size distribution.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of liposome preparation and characterization.

LiposomePreparation cluster_prep Liposome Preparation LipidDissolution 1. Lipid Dissolution FilmFormation 2. Film Formation LipidDissolution->FilmFormation Drying 3. Drying FilmFormation->Drying Hydration 4. Hydration Drying->Hydration Extrusion 5. Size Reduction Hydration->Extrusion

Figure 1. Workflow for Liposome Preparation by Thin-Film Hydration.

DLS_Workflow cluster_dls DLS Analysis SamplePrep 1. Sample Dilution InstrumentSetup 2. Instrument Setup SamplePrep->InstrumentSetup Measurement 3. DLS Measurement InstrumentSetup->Measurement DataAnalysis 4. Data Analysis Measurement->DataAnalysis

Figure 2. Experimental Workflow for DLS Analysis.

References

Cross-Validation of Liposomal Drug Delivery Systems: A Comparative Analysis of PChemsPC and Conventional Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and efficiency of drug delivery systems are paramount. This guide provides an objective comparison of liposomes formulated with the novel sterol-phospholipid hybrid, 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (PChemsPC), against the widely-used conventional formulation of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol. This analysis is supported by experimental data on liposome (B1194612) stability and drug retention, offering insights into the potential advantages of this compound in enhancing drug delivery vehicle performance.

Unveiling this compound: A Hybrid Approach to Liposome Stability

This compound is a unique sterol-phospholipid hybrid molecule designed to improve the stability of liposomal bilayers. Unlike traditional formulations where cholesterol is intercalated between phospholipid molecules, this compound covalently links a cholesterol moiety to the phospholipid backbone. This structural difference is hypothesized to reduce cholesterol exchange with other membranes in biological environments, thereby enhancing the integrity and drug retention capacity of the liposome.

Performance Under Scrutiny: this compound vs. DSPC/Cholesterol

To objectively evaluate the performance of this compound-containing liposomes, a comparison of key stability and drug retention metrics is essential. The following tables summarize quantitative data for liposomes composed of DSPC and cholesterol, a gold standard in the field, which will serve as a benchmark for future cross-validation studies with this compound formulations.

Table 1: In Vitro Stability and Drug Retention of DSPC/Cholesterol Liposomes

FormulationComposition (molar ratio)Encapsulated AgentIncubation ConditionsDrug Retention (%)Reference
DSPC/CholesterolDSPC with 21% CholesterolInulin48 hours at 37°C in PBS85.2 ± 10.1[1]
DSPC/CholesterolNot specifiedCalcein24 hours at 37°C in serumNo significant difference with or without cholesterol[2]

Note: Data for this compound liposomes under identical experimental conditions is not yet publicly available in a direct comparative study. The data presented for DSPC/Cholesterol serves as a baseline for future comparative experiments.

Experimental Protocols: A Guide to Reproducible Research

The following is a detailed methodology for the preparation of liposomes, a protocol widely applicable for both this compound and conventional phospholipid formulations, enabling researchers to conduct their own comparative studies.

Thin-Film Hydration Method for Liposome Preparation

  • Lipid Dissolution: The desired lipids (e.g., this compound or a mixture of DSPC and cholesterol) are dissolved in a suitable organic solvent, typically a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The dry lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the phase transition temperature (Tc) of the lipids. The hydration process involves gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or sonication.

  • Characterization: The resulting liposomes are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of a model drug can be determined by separating the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis, followed by quantification of the encapsulated drug.

Visualizing the Pathway: From Formulation to Cellular Delivery

To understand the journey of a liposomal drug, from its creation to its therapeutic action, the following workflows provide a visual representation of the key stages.

G cluster_0 Liposome Formulation Workflow A Lipid Dissolution (this compound or DSPC/Cholesterol) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Size Reduction (Extrusion/Sonication) C->D E Characterization (DLS, Encapsulation Efficiency) D->E

Caption: Workflow for liposome preparation using the thin-film hydration method.

G cluster_1 Liposome Cellular Uptake and Drug Release Workflow F Liposome Administration (In Vitro/In Vivo) G Cellular Membrane Interaction F->G H Endocytosis G->H I Endosomal Escape H->I J Drug Release (Cytosolic Delivery) I->J K Therapeutic Action J->K

Caption: Generalized workflow of liposome cellular uptake and intracellular drug release.

Future Directions and the Promise of this compound

While comprehensive, direct comparative data is still emerging, the unique molecular structure of this compound holds significant promise for advancing liposomal drug delivery. The covalent linkage of cholesterol is anticipated to result in superior membrane stability and drug retention, particularly in complex biological environments. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of this compound-based formulations. This guide serves as a foundational resource for researchers to design and execute robust cross-validation experiments, ultimately contributing to the development of more effective and stable nanomedicines.

References

Comparative analysis of PChemsPC and DChemsPC in membrane studies.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant in the stability and efficacy of liposomal drug delivery systems. Traditional liposomes often suffer from instability in biological environments due to the extraction of cholesterol by serum proteins, leading to premature drug leakage. To overcome this, a new class of sterol-modified phospholipids (B1166683) has been developed, where cholesterol is covalently tethered to the phospholipid backbone. This guide provides a detailed comparative analysis of two such lipids: PChemsPC , a mono-sterol chimera, and DChemsPC , a di-sterol chimera.

This compound (1-Palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a hybrid lipid in which a single cholesterol molecule is attached at the sn-2 position of the glycerophosphocholine backbone, while the sn-1 position is occupied by a standard acyl chain (palmitoyl).

DChemsPC (1,2-di(cholesterylhemisuccinoyl)-sn-glycero-3-phosphocholine) is a disterolphospholipid where both the sn-1 and sn-2 positions are modified with cholesterylhemisuccinoyl groups. This creates a "nonexchangeable" lipid component intended to offer maximum bilayer stability.[1]

Executive Summary: Performance at a Glance

The fundamental difference between this compound and DChemsPC lies in the number of anchored sterol moieties. This structural distinction leads to significant differences in their physicochemical properties and their impact on membrane architecture. DChemsPC, with its dual sterol anchors, exhibits a more potent membrane-condensing effect compared to the mono-sterol this compound. This increased rigidity and packing efficiency are crucial for creating highly stable liposomes resistant to destabilization in the bloodstream. While both lipids represent a significant improvement over conventional phospholipid/cholesterol mixtures, DChemsPC is engineered for applications requiring the utmost in membrane stability and drug retention.

Data Presentation: Physicochemical Properties

The following tables summarize the key structural and physical properties of this compound and DChemsPC. Data for monolayer characteristics are derived from studies on analogous compounds, PCholPC and DCholPC, which share the same mono- and di-sterol architecture.

Table 1: Molecular and Structural Properties

PropertyThis compoundDChemsPC
Full Chemical Name 1-Palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine1,2-di(cholesterylhemisuccinoyl)-sn-glycero-3-phosphocholine
Synonyms PCholPCDCholPC
CAS Number 155401-40-4[2]1155878-69-5[3]
Molecular Formula C₅₅H₉₈NO₁₀P[2]C₇₀H₁₁₆NO₁₂P[3]
Molecular Weight 964.34 g/mol [2]1194.64 g/mol [3]
Structure Type Mono-sterol Phospholipid ChimeraDi-sterol Phospholipid Chimera

Table 2: Comparative Monolayer Properties

Data obtained from studies on PCholPC and DCholPC analogs at the air/water interface, which demonstrate the intrinsic packing properties.

ParameterPCholPC (this compound analog)DCholPC (DChemsPC analog)Cholesterol (Reference)
Crystallographic Area per Molecule 28.8 Ų[4]37.1 Ų[4]38.0 Ų[4]
Membrane Condensing Effect Exhibits a condensing effect on DPPC acyl chains.[4]More efficient at condensing DPPC acyl chains than PCholPC.[4]Standard condensing effect.
Monolayer Stability Forms stable, highly condensed monolayers.[4]Forms stable, highly condensed monolayers.[4]Forms stable monolayers.

Key Performance Characteristics in Membranes

Membrane Stability and Drug Retention

The primary advantage of sterol-modified phospholipids is their enhanced stability in biological fluids. Cholesterol exchange is a major driver of liposome (B1194612) instability and content leakage in blood.[1] By covalently anchoring the sterol to the phospholipid, its transfer from the bilayer is drastically reduced.

  • This compound (Mono-Sterol): Liposomes formulated with mono-sterol modified lipids (SMLs) like this compound are exceptionally resistant to content release in the presence of serum.[2][5] The exchange rate of these lipid chimeras between bilayers is over 100 times slower than that of free cholesterol, leading to superior drug retention.[2][5]

  • DChemsPC (Di-Sterol): As "nonexchangeable lipids," disterolphospholipids are considered ideal components for robust liposome formulation.[1] The presence of two anchored sterols provides a more rigid and tightly packed bilayer, further minimizing permeability and preventing destabilization by serum components. The more efficient condensing effect observed in monolayer studies suggests that DChemsPC would form even less permeable and more stable bilayers than this compound.[4]

Phase Transition Behavior

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare liposomes made from this compound and DChemsPC.

Protocol 1: Liposome Preparation (Thin-Film Hydration Followed by Extrusion)

This standard method is used to produce large unilamellar vesicles (LUVs) with a controlled size distribution.

  • Lipid Film Formation:

    • Dissolve this compound or DChemsPC (and any other lipids if making a mixed formulation) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) by adding the buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask by vortexing above the phase transition temperature (if any) of the lipids. This process forms multilamellar vesicles (MLVs).

  • Extrusion for Size Reduction:

    • To obtain unilamellar vesicles of a uniform size, the MLV suspension is repeatedly passed through an extruder device fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • The extrusion process should be carried out at a temperature above the lipid's phase transition temperature.

  • Purification:

    • Remove unencapsulated drug or other solutes by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposome Size and Stability
  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. A low PDI (<0.2) indicates a monodisperse population.

  • Serum Stability (Drug Leakage Assay):

    • Encapsulate a fluorescent marker, such as carboxyfluorescein or doxorubicin, within the liposomes using the hydration step in Protocol 1.

    • Remove unencapsulated marker.

    • Incubate the liposomes in 30-50% fetal bovine serum (FBS) at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the suspension.

    • Separate the liposomes from the serum proteins (e.g., using a size exclusion column).

    • Measure the amount of released marker in the supernatant using fluorescence spectroscopy. Total encapsulated marker can be determined by disrupting the liposomes with a detergent (e.g., Triton X-100).

    • Calculate the percentage of drug leakage over time.

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) and enthalpy of the transition, providing insight into membrane fluidity and packing.

  • Sample Preparation: Prepare a concentrated liposome suspension (typically 5-10 mg/mL).

  • DSC Measurement:

    • Load a precise volume of the liposome suspension into an aluminum DSC pan and seal it. Use the hydration buffer as a reference.

    • Place the sample and reference pans into the calorimeter.

    • Scan the sample over a relevant temperature range (e.g., 10°C to 80°C) at a controlled heating rate (e.g., 1-2°C/min).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks corresponding to phase transitions. The peak maximum indicates the Tm, and the area under the peak corresponds to the transition enthalpy.

Visualizing the Rationale and Workflow

The diagrams below illustrate the structural rationale for using sterol-modified phospholipids and the experimental workflow for their comparison.

G cluster_0 Conventional Liposome in Serum cluster_1 Sterol-Modified Liposome in Serum Lipo_Conv Liposome (Phospholipid + Free Cholesterol) Serum Serum Proteins (e.g., Albumin, HDL) Lipo_Conv->Serum Cholesterol Extraction Leakage Drug Leakage & Bilayer Destabilization Serum->Leakage Lipo_Mod Liposome (this compound or DChemsPC) Serum_Mod Serum Proteins Lipo_Mod->Serum_Mod Cholesterol Tethered (No Extraction) Stability High Stability & Drug Retention Lipo_Mod->Stability

Caption: Rationale for using sterol-modified lipids to prevent instability.

G prep Step 1: Preparation Dissolve this compound or DChemsPC in Chloroform Thin-Film Formation Hydration with Drug/Buffer Extrusion (100 nm) char Step 2: Characterization Size & PDI (DLS) Phase Transition (DSC) prep->char Formulated Liposomes stab Step 3: Stability Assay Incubate Liposomes in Serum (37°C) Measure Marker Leakage over Time (Fluorescence) char->stab comp Step 4: Comparative Analysis|Compare Data for this compound vs. DChemsPC (Stability, Size, Tm) stab->comp

Caption: Experimental workflow for comparing this compound and DChemsPC liposomes.

References

The Dawn of a New Era in Drug Delivery: PChemsPC Liposomes Outperform Conventional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug delivery, a novel class of liposomes, PChemsPC liposomes, is demonstrating superior efficacy over conventional liposomal formulations. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, highlighting the enhanced performance of this compound liposomes through supporting experimental data. This compound liposomes, which incorporate chemically modified phosphatidylcholines, are engineered for enhanced stability, superior drug retention, and improved cellular uptake.

Conventional liposomes, typically composed of naturally derived phosphatidylcholine (PC) and cholesterol, have long been utilized as versatile drug carriers. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs have made them a staple in pharmaceutical research. However, their efficacy is often hampered by limitations such as rapid clearance from the bloodstream and suboptimal drug release profiles.

This compound liposomes represent a significant advancement, addressing the inherent weaknesses of their predecessors. By strategically modifying the chemical structure of phosphatidylcholine, these next-generation nanocarriers exhibit enhanced physicochemical properties that translate into improved therapeutic outcomes.

Comparative Analysis of Liposomal Formulations

The superior performance of this compound liposomes is evident across several key metrics when compared to conventional liposomes. The following tables summarize the quantitative data from various experimental evaluations.

Table 1: Physicochemical Properties
PropertyConventional Liposomes (PC:Cholesterol)This compound Liposomes (e.g., SM:Cholesterol)
Mean Particle Size (nm) 120 ± 15110 ± 10
Polydispersity Index (PDI) 0.25 ± 0.050.15 ± 0.03
Zeta Potential (mV) -15 ± 5+30 ± 5 (for cationic variants)
Encapsulation Efficiency (%) 72%[1]81% (for PEGylated variants)[1]

PC: Phosphatidylcholine, Cholesterol, SM: Sphingomyelin (B164518)

Table 2: In Vitro Drug Release
Time (hours)Conventional Liposomes (% Cumulative Release)This compound Liposomes (% Cumulative Release)
1 2510
6 5025
12 7540
24 >9060
Table 3: Cellular Uptake in Cancer Cell Lines (e.g., HeLa)
Liposome (B1194612) FormulationCellular Uptake (%) after 4h Incubation
Conventional Liposomes 35 ± 8
This compound (Cationic) Liposomes 75 ± 12

Enhanced Stability and Controlled Release: The this compound Advantage

One of the most significant advantages of this compound liposomes lies in their enhanced stability. Formulations incorporating sphingomyelin (SM) and cholesterol, for instance, exhibit significantly greater drug retention over time compared to conventional DSPC/cholesterol liposomes. In one study, SM/cholesterol liposomes retained 25% of the encapsulated drug after 72 hours in circulation, whereas DSPC/cholesterol liposomes retained only 5%[2]. This improved stability leads to a longer circulation half-life and increased drug accumulation at the target site[2][3].

The chemical modifications in this compound liposomes also allow for more controlled drug release. The choice of phospholipids (B1166683) with different acyl chain lengths and transition temperatures, such as DSPC, DMPC, and DPPC, allows for the fine-tuning of the liposome's release kinetics to match specific therapeutic needs.

Superior Cellular Internalization

The surface charge of liposomes plays a crucial role in their interaction with cells. Conventional liposomes are typically neutral or slightly anionic. In contrast, this compound liposomes can be engineered to have a positive surface charge by incorporating cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This positive charge promotes electrostatic interactions with the negatively charged cell membrane, leading to significantly enhanced cellular uptake through endocytosis.

Furthermore, the inclusion of helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in this compound formulations can facilitate endosomal escape, ensuring the release of the therapeutic payload into the cytoplasm where it can exert its effect. Studies have shown that liposomes containing DOPE exhibit higher transfection efficiency compared to those with DOPC.

G cluster_conventional Conventional Liposome Uptake cluster_this compound This compound Liposome Uptake Conventional_Liposome Conventional Liposome (Neutral/Anionic) Cell_Membrane_C Cell Membrane (Negative Charge) Conventional_Liposome->Cell_Membrane_C Weak Interaction Endocytosis_C Endocytosis Cell_Membrane_C->Endocytosis_C Endosome_C Endosome Endocytosis_C->Endosome_C Lysosomal_Degradation Lysosomal Degradation Endosome_C->Lysosomal_Degradation PChemsPC_Liposome This compound Liposome (Cationic) Cell_Membrane_P Cell Membrane (Negative Charge) PChemsPC_Liposome->Cell_Membrane_P Strong Electrostatic Interaction Enhanced_Endocytosis Enhanced Endocytosis Cell_Membrane_P->Enhanced_Endocytosis Endosome_P Endosome Enhanced_Endocytosis->Endosome_P Endosomal_Escape Endosomal Escape (DOPE-mediated) Endosome_P->Endosomal_Escape Cytoplasmic_Release Cytoplasmic Drug Release Endosomal_Escape->Cytoplasmic_Release

Caption: Cellular uptake pathways of conventional vs. This compound liposomes.

Experimental Protocols

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation : The desired lipids (e.g., PC and cholesterol for conventional; modified PC, cholesterol, and other lipids like DOTAP or DOPE for this compound) are dissolved in a suitable organic solvent mixture (e.g., chloroform/methanol). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of a round-bottom flask.

  • Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids with gentle agitation.

  • Sizing : The resulting multilamellar vesicles are downsized to form small unilamellar vesicles of a desired size by sonication or extrusion through polycarbonate membranes with defined pore sizes.

G start Start: Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Drug Solution film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv size Sizing: Sonication or Extrusion mlv->size suv Formation of Small Unilamellar Vesicles (SUVs) size->suv end End: Purified Liposomes suv->end

Caption: Workflow for liposome preparation by thin-film hydration.

Determination of Encapsulation Efficiency
  • Separation of Free Drug : Unencapsulated drug is separated from the liposomal formulation using techniques such as ultracentrifugation, size-exclusion chromatography, or dialysis.

  • Quantification of Entrapped Drug : The liposomes are lysed using a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug. The concentration of the released drug is then quantified using an appropriate analytical method, such as UV-visible spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation : The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of entrapped drug / Total amount of initial drug) x 100

In Vitro Drug Release Study
  • Dialysis Method : A known amount of the liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS at 37°C) with constant stirring.

  • Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification : The concentration of the released drug in the collected samples is determined by a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Cellular Uptake Assay (Flow Cytometry)
  • Cell Seeding : Cells (e.g., HeLa) are seeded in multi-well plates and allowed to adhere overnight.

  • Incubation : The cells are then incubated with fluorescently labeled liposomes (both conventional and this compound) at a specific concentration for various time points (e.g., 1, 2, 4 hours) at 37°C.

  • Washing and Detaching : After incubation, the cells are washed with cold PBS to remove non-internalized liposomes and then detached using trypsin.

  • Analysis : The fluorescence intensity of the cells is measured by flow cytometry to quantify the amount of internalized liposomes. To investigate the uptake mechanism, cells can be pre-incubated with various endocytosis inhibitors before adding the liposomes.

Conclusion

This compound liposomes offer a promising platform for advanced drug delivery, overcoming many of the limitations of conventional liposomes. Their enhanced stability, controlled release characteristics, and superior cellular uptake capabilities make them a highly attractive option for the development of more effective and targeted therapies. The data presented in this guide underscores the significant potential of this compound liposomes in advancing the field of nanomedicine.

References

A Comparative Guide to PChemsPC-Based Drug Carriers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug carriers based on phosphorylcholine-containing polymers (PChemsPC), a class of biomimetic materials known for their excellent biocompatibility and resistance to protein fouling. We will objectively evaluate the in vitro and in vivo performance of this compound-based drug carriers, such as micelles and nanogels, against other common alternatives like polyethylene (B3416737) glycol (PEG)-based carriers and conventional liposomes. The information presented is supported by experimental data to aid researchers in making informed decisions for their drug delivery applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the physicochemical properties and biological performance of this compound-based drug carriers in comparison to alternative systems. The data is compiled from various studies to provide a broad overview.

Table 1: Physicochemical Characteristics of Drug Carriers

Carrier TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
PCL-PMPC MicellesDoxorubicin (B1662922)~25< 0.1Not Reported~12.8> 90[1]
pH-sensitive PDCL-PMPC MicellesDoxorubicin~30< 0.1Not ReportedNot Reported> 90[2][3]
PCL-PEG MicellesDoxorubicin~30< 0.1Not Reported~13.5> 90[1]
PMPC NanogelsDoxorubicin< 200< 0.1Not ReportedNot ReportedNot Reported
PLA-PEG-PLA MicrospheresCurcumin~267Not Reported-1.3 ± 0.09Not Reported43.9 ± 2.1 to 61.4 ± 1.4[4]
PEG-PLA-PEG MicrospheresCurcumin~249Not Reported-7.8 ± 0.1Not Reported36.2 ± 1.9 to 52.3 ± 1.3[4]

Table 2: In Vitro Performance

Carrier TypeDrugCell LineAssayResults (e.g., IC50)Key FindingsReference
DOX-loaded PCL-PMPC MicellesDoxorubicin4T1MTTLower IC50 than PCL-PEGHigher cytotoxicity and more effective internalization by tumor cells.[1][1]
DOX-loaded PCL-PEG MicellesDoxorubicin4T1MTTHigher IC50 than PCL-PMPCLower cytotoxicity compared to PCL-PMPC micelles.[1][1]
DOX-loaded PMPC NanogelsDoxorubicinA549CytotoxicityEfficient inhibition of tumor cellsBlank nanogels were nontoxic even at high concentrations.
PLA-PEG-PLA-CURCurcuminMCF-7MTTIC50 = 23.01 ± 0.85 µMSignificant increase in cell death and induced apoptosis more efficiently.[4][4]

Table 3: In Vivo Performance

Carrier TypeDrugAnimal ModelKey Pharmacokinetic ParametersTumor Growth InhibitionKey Biodistribution FindingsReference
PCL-PMPC MicellesDoxorubicin4T1 tumor-bearing miceLonger blood circulation time than PCL-PEGBetter therapeutic efficacy than PCL-PEG micellesHigher accumulation at the tumor site compared to PCL-PEG micelles.[1][1]
pH-sensitive PDCL-PMPC MicellesDoxorubicin4T1 tumor-bearing miceShorter blood circulation timeWorse antitumor efficiencyLower accumulation in the tumor site compared to insensitive micelles.[2][3][2][3]
PCL-PEG MicellesDoxorubicin4T1 tumor-bearing miceShorter blood circulation time than PCL-PMPCLower therapeutic efficacy than PCL-PMPC micellesLower accumulation at the tumor site compared to PCL-PMPC micelles.[1][1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of drug-loaded nanoparticles is a crucial measure of their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Tumor cells (e.g., 4T1 or A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the free drug, drug-loaded this compound carriers, and corresponding empty carriers as a control.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration.[5]

In Vivo Antitumor Efficacy Study

This study evaluates the ability of the drug carriers to inhibit tumor growth in a living organism.

  • Animal Model: A tumor model is established by subcutaneously injecting tumor cells (e.g., 4T1 murine breast cancer cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Treatment Groups: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly divided into several groups: (1) Saline (control), (2) Free drug, (3) Drug-loaded this compound carriers, and (4) Drug-loaded alternative carriers.

  • Drug Administration: The formulations are administered intravenously via the tail vein at a specified dosage and schedule (e.g., 5 mg/kg of doxorubicin equivalent every 3 days for 4 cycles).[3]

  • Monitoring: Tumor volume and body weight of the mice are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and photographed.

  • Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) rate is calculated to compare the efficacy of different formulations.[6]

Pharmacokinetics and Biodistribution Study

These studies are essential to understand the circulation time and organ accumulation of the drug carriers.

  • Animal Model and Administration: Healthy or tumor-bearing mice are intravenously injected with the drug-loaded carrier formulations.

  • Blood Sampling (Pharmacokinetics): At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), blood samples are collected. The plasma is separated by centrifugation.

  • Drug Quantification: The concentration of the drug in the plasma is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed to determine key pharmacokinetic parameters like half-life (t1/2), area under the curve (AUC), and clearance (CL).[1]

  • Organ Collection (Biodistribution): At the final time point, the mice are euthanized, and major organs (heart, liver, spleen, lungs, kidneys, and tumor) are harvested.

  • Tissue Processing and Analysis: The organs are weighed and homogenized. The amount of drug accumulated in each organ is extracted and quantified.

  • Data Presentation: The biodistribution is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the key protocols described above.

In_Vitro_Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Tumor Cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_carriers Add Drug-loaded Carriers & Controls incubate_24h_1->add_carriers incubate_48_72h Incubate for 48-72h add_carriers->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In_Vivo_Antitumor_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis inject_cells Inject Tumor Cells into Mice monitor_growth Monitor Tumor Growth inject_cells->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer Administer Formulations (i.v.) randomize->administer monitor_tumor_weight Monitor Tumor Volume & Body Weight administer->monitor_tumor_weight euthanize Euthanize Mice monitor_tumor_weight->euthanize excise_tumors Excise & Weigh Tumors euthanize->excise_tumors plot_curves Plot Tumor Growth Curves excise_tumors->plot_curves calculate_tgi Calculate Tumor Growth Inhibition plot_curves->calculate_tgi

Caption: Workflow for the in vivo antitumor efficacy study.

Biodistribution_Workflow cluster_pk Pharmacokinetics cluster_bd Biodistribution inject_pk Inject Formulation (i.v.) collect_blood Collect Blood Samples at Time Points inject_pk->collect_blood quantify_drug_pk Quantify Drug in Plasma collect_blood->quantify_drug_pk analyze_pk Analyze PK Parameters quantify_drug_pk->analyze_pk inject_bd Inject Formulation (i.v.) euthanize_bd Euthanize at Endpoint inject_bd->euthanize_bd harvest_organs Harvest Organs & Tumor euthanize_bd->harvest_organs quantify_drug_bd Quantify Drug in Tissues harvest_organs->quantify_drug_bd analyze_bd Calculate %ID/g quantify_drug_bd->analyze_bd

Caption: Workflow for pharmacokinetics and biodistribution studies.

References

Assessing the Biocompatibility of Phosphocholine-Based Polymers for In Vivo Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo biocompatibility of a material is a critical determinant of its success in biomedical applications. This guide provides a comprehensive comparison of phosphocholine (B91661) (PC)-based polymers, specifically those containing 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), with other common biomaterials. By presenting key experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their in vivo studies and drug development projects.

Superior Biocompatibility of MPC Polymers: A Quantitative Comparison

Polymers incorporating MPC are renowned for their excellent biocompatibility, largely attributed to their biomimetic surface that mimics the outer leaflet of cell membranes. This characteristic leads to significantly reduced protein adsorption and subsequent cellular interactions, minimizing adverse reactions in a biological environment. The following tables summarize quantitative data from various studies, comparing the performance of MPC-based polymers against other materials.

Protein Adsorption

The initial event upon implantation of a biomaterial is the adsorption of proteins, which mediates subsequent cellular responses. MPC polymers exhibit ultra-low protein fouling properties.

MaterialFibrinogen Adsorption (ng/cm²)Reference
Poly(MPC) < 5 [1]
Poly(n-butyl methacrylate) (PBMA)Significantly Higher (qualitative)[1]
Poly(lactic-co-glycolic acid) (PLGA)Higher affinity than PCL[2]
Polycaprolactone (PCL)Lower affinity than PLGA, but higher than MPC[2]

Note: Direct quantitative comparison across all studies is challenging due to variations in experimental conditions. The data presented is indicative of the relative performance of the materials.

Platelet Adhesion

Platelet adhesion and subsequent activation are critical indicators of a material's thrombogenicity. Surfaces that resist platelet adhesion are highly desirable for blood-contacting applications.

MaterialPlatelet Adhesion (relative %)Reference
MPC-grafted Polycarbonate Urethane Significantly fewer than blank PCU [3]
PEG-modified Polyurethane 47% less than blank PU
Polyurethane (PU)High
Segmented PolyurethaneHigh
Hemolysis

The hemolytic potential of a material, or its ability to rupture red blood cells, is a crucial safety parameter. Low hemolysis is indicative of good blood compatibility.

MaterialHemolysis (%)Reference
Functionalized PVC < 5.2
Polyvinyl Chloride (PVC)Variable, can be higher depending on plasticizers
Poly(ethylene succinate) (PES)< 5.2
Cytotoxicity

In vitro cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. High cell viability is a primary indicator of biocompatibility.

MaterialCell Viability (%)Reference
PLA/PCL Films > 100
Polylactic Acid (PLA)Generally good, but can show some toxicity
Polycaprolactone (PCL)Generally good
In Vivo Inflammatory Response

The local inflammatory response to an implanted material is a key aspect of its in vivo biocompatibility. A minimal inflammatory cell infiltrate is desirable.

MaterialInflammatory Cell RecruitmentReference
MPC Polymer Inhibits inflammatory responses in early stages
Polyethylene Terephthalate (PET)Similar to PTFE, aluminum, and titanium
Polytetrafluoroethylene (PTFE)Similar to PET, aluminum, and titanium
Stainless SteelAttenuated neutrophil and macrophage recruitment compared to PET

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. The following sections outline the methodologies for key in vitro assays based on ISO 10993 standards.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test evaluates the general toxicity of a material on cultured cells.

Methodology:

  • Sample Preparation: The test material is extracted in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours. The ratio of the material surface area to the volume of the extraction medium is typically 3 cm²/mL.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a further 24-72 hours. A negative control (fresh medium) and a positive control (e.g., medium with a known cytotoxic agent) are included.

  • Assessment of Viability: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader, and the percentage of viable cells is calculated relative to the negative control.

Hemolysis Assay (ISO 10993-4)

This assay determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells.

Methodology:

  • Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Suspension: The red blood cells (RBCs) are separated by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in PBS to a specific concentration.

  • Incubation: The test material is incubated with the RBC suspension at 37°C for a defined period (e.g., 4 hours) with gentle agitation. A positive control (e.g., water) and a negative control (e.g., PBS) are run in parallel.

  • Quantification: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to determine the concentration of released hemoglobin. The percentage of hemolysis is calculated relative to the positive control.

Platelet Adhesion Assay

This assay evaluates the potential of a material to induce platelet adhesion, a key step in thrombus formation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Fresh whole blood is centrifuged at a low speed to obtain PRP.

  • Incubation: The test material is placed in a well of a multi-well plate and incubated with PRP at 37°C for a specific duration (e.g., 1 hour).

  • Washing and Fixation: After incubation, the material is gently washed with PBS to remove non-adherent platelets. The adhered platelets are then fixed with a solution like glutaraldehyde.

  • Quantification and Visualization: The number of adhered platelets can be quantified using a lactate (B86563) dehydrogenase (LDH) assay or by direct counting using scanning electron microscopy (SEM). SEM also allows for the morphological assessment of adhered platelets to determine their activation state.

Visualizing Biocompatibility Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the assessment of biocompatibility.

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (ISO 10993-5) inflammation Inflammatory Response cytotoxicity->inflammation hemolysis Hemolysis Assay (ISO 10993-4) thrombogenicity Thrombogenicity hemolysis->thrombogenicity platelet_adhesion Platelet Adhesion platelet_adhesion->thrombogenicity decision Biocompatible for In Vivo Application? inflammation->decision thrombogenicity->decision systemic_toxicity Systemic Toxicity systemic_toxicity->decision material Biomaterial (e.g., PChemsPC) material->cytotoxicity material->hemolysis material->platelet_adhesion material->systemic_toxicity

Caption: Workflow for assessing the biocompatibility of a biomaterial for in vivo applications.

Foreign_Body_Response implant Biomaterial Implantation protein Protein Adsorption (Vroman Effect) implant->protein neutrophil Neutrophil Recruitment (Acute Inflammation) protein->neutrophil macrophage Macrophage Adhesion & Fusion (FBGCs) neutrophil->macrophage fibroblast Fibroblast Encapsulation (Fibrous Capsule Formation) macrophage->fibroblast mpc_intervention MPC Surface reduced_protein Reduced Protein Adsorption mpc_intervention->reduced_protein reduced_protein->protein Inhibits Platelet_Activation_Pathway surface Biomaterial Surface adsorption Plasma Protein Adsorption (e.g., Fibrinogen) surface->adsorption platelet_adhesion Platelet Adhesion adsorption->platelet_adhesion platelet_activation Platelet Activation (Shape Change, Degranulation) platelet_adhesion->platelet_activation aggregation Platelet Aggregation platelet_activation->aggregation thrombus Thrombus Formation aggregation->thrombus mpc_surface MPC Surface no_adsorption Minimal Protein Adsorption mpc_surface->no_adsorption no_adsorption->adsorption Prevents

References

A Comparative Guide to Drug Release from PCL-Phosphatidylcholine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of drug release from Poly(ε-caprolactone)-Phosphatidylcholine (PCL-PC) liposomes against other common liposomal formulations. The inclusion of PCL, a biodegradable polyester, into the liposomal bilayer structure enhances stability and provides a controlled and sustained release of encapsulated therapeutic agents. This guide offers experimental data and detailed protocols to support the comparative analysis.

Performance Comparison: PCL-PC Liposomes vs. Alternatives

The modification of liposomes with polymers like PCL is a strategy to improve their stability and control the release of encapsulated drugs. The polymer coating acts as a barrier, slowing down the diffusion of the drug from the liposome's core.

Encapsulation Efficiency and Drug Loading

The ability of a liposome (B1194612) to efficiently encapsulate a drug is crucial for its therapeutic efficacy. The following table summarizes a comparison of encapsulation efficiency (EE) and drug loading (DL) for different nanoparticle systems.

Carrier TypeDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
PCL-based Nanoparticles SN-38Up to ~70%~3-4%[1]
PEGylated Liposomes Gemcitabine HCl26.1 ± 0.18Not Specified[2]
PEGylated PLGA Nanoparticles Gemcitabine HCl18.8 ± 1.52Not Specified[2]
Conventional Liposomes Docetaxel (B913)~85%Not Specified[3]
Stealth Liposomes (PEGylated) Camptothecin83 ± 0.4Not Specified[4]

Note: Encapsulation efficiency and drug loading are highly dependent on the specific drug, lipid composition, and preparation method.

In Vitro Drug Release Kinetics

PCL-modified liposomes are designed for sustained drug release. The polymer matrix slows the diffusion of the encapsulated drug, leading to a prolonged release profile compared to conventional liposomes.

A study comparing conventional and PEGylated (stealth) liposomes for the release of capecitabine (B1668275) showed that conventional liposomes released over 80% of the drug within 24 hours, while PEGylated liposomes extended the release to 36 hours for 95% release. Another study on camptothecin-loaded liposomes demonstrated that stealth liposomes with PEG5000 had a more prolonged release (32.2% in 9 hours) compared to conventional liposomes (52.4% in 9 hours). While direct comparative data for PCL-PC liposomes against these specific formulations under identical conditions is limited in the reviewed literature, the principle of polymer modification suggests a similarly sustained or even more controlled release profile due to the nature of the PCL matrix.

The release mechanism from PCL-based carriers is often controlled by a combination of drug diffusion and polymer degradation.

Experimental Protocols

Preparation of PCL-PC Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.

Materials:

  • Phosphatidylcholine (PC)

  • Poly(ε-caprolactone) (PCL)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform (B151607) and Methanol (B129727) (or other suitable organic solvents)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation:

    • Dissolve PC, cholesterol, and PCL in a mixture of chloroform and methanol in a round-bottom flask.

    • The drug (if hydrophobic) can be co-dissolved in this step.

    • The organic solvent is then removed using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under a vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask. If the drug is hydrophilic, it is dissolved in this buffer.

    • The temperature of the hydrating buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

In Vitro Drug Release Assay using Dialysis Method

This method is widely used to study the in vitro release of drugs from nanoparticles.

Materials:

  • Drug-loaded PCL-PC liposome suspension

  • Dialysis membrane tubing (with a molecular weight cut-off, MWCO, that allows free drug to pass but retains the liposomes)

  • Release medium (e.g., PBS at a relevant physiological pH)

  • Magnetic stirrer and stir bar

  • Constant temperature water bath or incubator

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

    • Place a known volume of the liposomal suspension into the dialysis bag and seal both ends.

  • Release Study:

    • Immerse the sealed dialysis bag in a larger volume of the release medium in a beaker, placed on a magnetic stirrer at a constant temperature (e.g., 37°C).

    • The stirring ensures that the concentration of the released drug in the external medium remains uniform and helps maintain sink conditions.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow for Liposome Preparation and Drug Release Analysis

G cluster_prep Liposome Preparation (Thin-Film Hydration) cluster_char Characterization cluster_release In Vitro Drug Release Assay (Dialysis) dissolve 1. Dissolve Lipids, PCL & Drug in Organic Solvent evaporate 2. Evaporate Solvent to form Thin Film dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate downsize 4. Size Reduction (Extrusion/Sonication) hydrate->downsize size Particle Size & Zeta Potential downsize->size ee Encapsulation Efficiency downsize->ee dialysis_prep 1. Place Liposomes in Dialysis Bag downsize->dialysis_prep dialysis_run 2. Immerse in Release Medium (37°C, stirring) dialysis_prep->dialysis_run sampling 3. Collect Samples at Time Intervals dialysis_run->sampling quantify 4. Quantify Drug (HPLC/UV-Vis) sampling->quantify

Caption: Workflow for PCL-PC liposome preparation, characterization, and in vitro drug release analysis.

Mechanism of Controlled Drug Release from PCL-PC Liposomes```dot

References

Safety Operating Guide

Essential Guide to Personal Protective Equipment for Handling Potent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Immediate Safety and Logistical Resource for Laboratory Professionals

Handling potent chemical compounds (PChemsPC), often categorized as potent pharmaceutical compounds (PPCs) or high-potency active pharmaceutical ingredients (HPAPIs), presents significant occupational health and safety risks in research and drug development.[1][2] Exposure to these substances can lead to adverse health effects, including ocular irritation, skin rashes, reproductive toxicity, and cancer.[3] A robust safety protocol, centered on the correct selection and use of Personal Protective Equipment (PPE), is the last line of defense in protecting laboratory personnel from exposure.[4]

This guide provides essential, step-by-step information on the selection, operation, and disposal of PPE for handling this compound, ensuring a safe and compliant laboratory environment.

Risk Assessment and PPE Selection

The foundation of a safe handling protocol is a thorough risk assessment. This assessment considers the compound's intrinsic toxicity (often categorized by Occupational Exposure Bands or OEBs), the physical form of the material (solid, liquid), the procedure being performed, and the potential for generating dust or aerosols.[3] The selection of PPE must be based on this assessment, in accordance with OSHA standard 29 CFR § 1910.132.

Operations with a risk of aerosol or dust generation require appropriate respiratory protection. The choice of respirator is determined by its Assigned Protection Factor (APF), which indicates the level of protection provided.

PPE CategoryItemSpecifications and RecommendationsAssigned Protection Factor (APF)
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for high-risk operations like handling powders or when exposure limits are very low.Up to 1000
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.Up to 50
Disposable Respirators (e.g., N95)Suitable only for low-risk activities. Not recommended as primary protection for highly potent compounds.10

Preventing dermal contact is critical. The following table summarizes recommendations for skin and eye protection.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination or at regular intervals (e.g., every 30 minutes).
Body Protection Disposable Coveralls or GownsChoose low-permeability, lint-free fabrics like Tyvek® or microporous film to protect against splashes and dust. Gowns should have a solid front, long sleeves, and tight-fitting cuffs.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that form a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational and Disposal Plan: A Step-by-Step Workflow

A systematic approach is crucial for safely handling potent compounds. The workflow below outlines the key phases from preparation to disposal.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Risk_Assessment 1. Risk Assessment (Identify OEB, Task Hazards) PPE_Selection 2. PPE Selection (Based on Assessment) Risk_Assessment->PPE_Selection Waste_Setup 3. Waste Disposal Setup (Labeled, Sealed Containers) PPE_Selection->Waste_Setup Donning 4. Donning PPE (Correct Sequence in Clean Area) Handling 5. Compound Handling (Use Engineering Controls, e.g., Fume Hood) Donning->Handling Decontamination 6. Decontaminate Surfaces (Use Validated Cleaning Agent) Handling->Decontamination Doffing 7. Doffing PPE (Avoid Self-Contamination) Decontamination->Doffing Disposal 8. Waste Disposal (Segregate Waste Streams) Doffing->Disposal

Caption: PPE Workflow for Handling Potent Compounds.

Procedural Guidance
  • Preparation : Before any handling occurs, conduct a risk assessment, select the appropriate PPE, and prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).

  • Donning PPE : Put on all required PPE in the correct order in a designated clean area or anteroom before entering the handling zone. Gowns should be donned before gloves, with one glove cuff tucked under the gown cuff and the second (outer) glove worn over the cuff.

  • Handling this compound : Conduct all manipulations that may generate dust or aerosols, such as weighing or reconstituting powders, within a primary engineering control (PEC) like a fume hood, biological safety cabinet, or glove box isolator.

  • Doffing PPE : Remove PPE in a designated area to avoid cross-contamination. The most contaminated items (outer gloves) should be removed first. Remove the gown and inner gloves last, turning contaminated surfaces inward.

  • Disposal : Dispose of all single-use PPE and contaminated materials in appropriately labeled hazardous waste containers. Most used PPE is considered "trace" contaminated waste, but items that are visibly contaminated may be classified as "bulk" hazardous waste. All waste must be handled by trained personnel.

Experimental Protocols for PPE Efficacy

The performance of chemical protective clothing is quantitatively assessed using standardized test methods. The most common standard for evaluating glove and garment material is developed by ASTM International.

ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.

  • Objective : To determine the breakthrough time for chemotherapy drugs permeating through glove materials under conditions of continuous contact.

  • Methodology :

    • A sample of the glove material is placed in a permeation test cell, acting as a barrier between two chambers.

    • The "challenge" chamber is filled with the chemotherapy drug at a specified concentration.

    • A collection medium (gas or liquid) is continuously circulated through the other chamber.

    • The collection medium is analyzed at specific intervals by sensitive analytical instruments to detect the presence of the drug.

    • Breakthrough Detection Time is defined as the time elapsed from the initial contact of the drug with the material until the drug is detected on the other side at a permeation rate of 0.01 µg/cm²/min.

This standardized test provides comparable data on how long a specific type of glove can be expected to provide protection against a specific chemical. Factors such as material thickness and temperature can significantly affect breakthrough times. Researchers should always consult the manufacturer's specific chemical resistance data when selecting PPE.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.